Product packaging for Ammonium iron phosphate(Cat. No.:CAS No. 10101-60-7)

Ammonium iron phosphate

Cat. No.: B158481
CAS No.: 10101-60-7
M. Wt: 168.86 g/mol
InChI Key: PTZOLXYHGCJRHA-UHFFFAOYSA-L
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Description

Contextual Significance in Contemporary Chemical Research

Ammonium (B1175870) iron phosphate (B84403) and its related structures are gaining prominence in chemical research due to their versatile properties and potential applications. These compounds serve as critical precursors in the synthesis of advanced materials, particularly for energy storage. acs.orgunivpubl.com The quest for safer, more cost-effective, and environmentally benign battery technologies has propelled research into phosphate-based materials. univpubl.com In this context, ammonium iron phosphates are valued as intermediates in the production of cathode materials like lithium iron phosphate (LiFePO₄), a leading candidate for the next generation of lithium-ion batteries. univpubl.commdpi.com

The synthesis of various forms, such as ammonium iron(II) phosphate monohydrate (NH₄FePO₄·H₂O), mixed-valence ammonium iron(II,III) phosphate (NH₄Fe₂(PO₄)₂), and ammonium iron(III) bis(hydrogenphosphate) (NH₄Fe(HPO₄)₂), allows for tailored properties. rsc.orgresearchgate.netresearchgate.net Researchers are focused on controlling the structure and morphology of these precursor materials to enhance the electrochemical performance of the final cathode products. acs.org For example, dittmarite-type ammonium iron-manganese phosphates are being investigated for their ability to act as structure-directing precursors for phospho-olivine electrodes. acs.org This strategic use of ammonium iron phosphate as a building block underscores its significance in the ongoing development of advanced energy solutions.

Overview of Diverse Research Frontiers and Interdisciplinary Relevance

The scientific investigation of this compound extends beyond materials science into significant environmental and agricultural applications, showcasing its interdisciplinary relevance. Its various forms are explored for their roles in catalysis, nutrient management, and environmental remediation.

In environmental science , ammonium iron phosphates are studied for their potential in water treatment and soil remediation. Certain iron phosphate frameworks are being designed for the sequestration of heavy metals like mercury, preventing the formation of highly toxic methylmercury. acs.org Additionally, materials like iron-loaded zeolites are used for the simultaneous removal of ammonium and phosphate from wastewater, addressing the problem of eutrophication. nih.goveeer.org

In agriculture , the compound is recognized as an effective slow-release fertilizer. phosphorusplatform.euresearchgate.netplos.org Formulations like ferrous ammonium phosphate provide a steady supply of essential nutrients—nitrogen, phosphorus, and the micronutrient iron—to plants. phosphorusplatform.euresearchgate.netufl.edu This slow-release property improves nutrient use efficiency and minimizes the environmental impact associated with conventional, highly soluble fertilizers. plos.org

In the field of catalysis , iron phosphates are investigated for their activity in various chemical transformations. They have been studied as catalysts for selective oxidation reactions, such as the conversion of isobutyric acid to methacrylic acid. researchgate.nettandfonline.com The modification of catalysts with phosphate can create unique acidic and redox properties, enhancing catalytic performance and resistance to deactivation. nih.gov This broad spectrum of applications highlights the compound's versatility and its role at the intersection of chemistry, materials science, and environmental technology.

Detailed Research Findings

Synthesis and Crystallographic Data

The properties of this compound compounds are intrinsically linked to their crystal structure and the methods used for their synthesis. Researchers employ various techniques, such as hydrothermal synthesis and solid-state reactions, to produce different phases with specific characteristics.

Table 1: Synthesis and Crystallographic Data of Selected this compound Compounds
Compound NameFormulaSynthesis MethodCrystal SystemSpace GroupLattice ParametersReference
Ammonium Iron(II,III) PhosphateNH₄Fe₂(PO₄)₂High-temperature, high-pressure hydrothermalMonoclinicC2/ca = 20.0066(1) Å, b = 14.8319(2) Å, c = 9.9899(1) Å, β = 119.278(1)° acs.orgnih.gov
Ammonium Iron(III) Bis(hydrogenphosphate)NH₄Fe(HPO₄)₂Solid-state reaction--- rsc.orgresearchgate.net
Diammonium diaquabis(phosphato)triferrate(II)(NH₄)₂[Fe₃(P₂O₇)₂(H₂O)₂]Solvothermal (463 K)--Isotypic with Mn and Ni analogues researchgate.net
Ammonium Iron(II) Phosphate MonohydrateNH₄FePO₄·H₂OSolid-state reaction (low temperature)--- researchgate.net
Ammonium Iron PyrophosphateNH₄FeP₂O₇Thermal decomposition of NH₄Fe(HPO₄)₂Monoclinic-a = 8.27 Å, b = 10.01 Å, c = 7.52 Å, β = 105.9° rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH4NO4P B158481 Ammonium iron phosphate CAS No. 10101-60-7

Properties

CAS No.

10101-60-7

Molecular Formula

FeH4NO4P

Molecular Weight

168.86 g/mol

IUPAC Name

azanium;iron(2+);phosphate

InChI

InChI=1S/Fe.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2

InChI Key

PTZOLXYHGCJRHA-UHFFFAOYSA-L

SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Fe+2]

Canonical SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Fe+2]

Other CAS No.

10101-60-7

Synonyms

ammonium iron phosphate

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Ammonium Iron Phosphate

Aqueous Precipitation Routes for Ammonium (B1175870) Iron Phosphate (B84403) Synthesis

Aqueous precipitation represents a common and scalable approach for producing ammonium iron phosphate. These methods involve the reaction of soluble iron salts with phosphate sources in an aqueous medium, where the addition of an ammonium source controls the precipitation process.

The "Ammonium Process" generally refers to a topochemical reaction where the introduction of ammonia (B1221849) or an ammonium salt to an acidic solution containing metal ions and phosphate initiates precipitation. In the context of this compound synthesis, this process begins with a solution of a soluble iron salt (e.g., ferric nitrate) and a phosphate source like phosphoric acid. The key step involves the controlled addition of an ammonium source, such as ammonium hydroxide (B78521) or ammonium dihydrogen phosphate. sci-hub.segoogle.com

This addition raises the local pH at the reaction interface. The increase in pH shifts the hydrolytic equilibrium between soluble primary phosphates and insoluble metal phosphates, leading to the precipitation of the target this compound compound. core.ac.ukarapahocitrus.com The fundamental reaction mechanism involves the initial dissolution of iron in the acidic phosphate solution, followed by precipitation as the pH rises, integrating the ammonium ion into the crystal structure. core.ac.uk This process is foundational in various industrial applications, including the purification of wet-process phosphoric acid, where controlled ammonia addition precipitates iron phosphate impurities. google.com

The stoichiometry of the precursors—specifically the molar ratios of iron (Fe), phosphorus (P), and nitrogen (N)—and the pH of the reaction medium are critical parameters that dictate the phase, purity, and crystallinity of the final product. Research shows that precise control over these variables is necessary to obtain the desired this compound phase and prevent the formation of undesired byproducts like iron oxides or other phosphate species. d-nb.inforsc.org

For instance, in the synthesis of iron(III) phosphates via a hydrothermal route in the presence of urea (B33335) (which decomposes to provide ammonia), the resulting compound is directly dependent on the Fe:P:C molar ratio in the starting mixture. rsc.org Similarly, studies on the phosphation of iron oxyhydroxide (β-FeOOH) have demonstrated that pH, rather than the nominal P/Fe ratio alone, plays the most crucial role in determining the crystallographic form of the resulting hydrated iron phosphate. ethz.ch A simple, low-temperature reflux method highlights this dependency, where crystalline iron phosphate is formed at a low initial pH (0.38), while an amorphous product is obtained when the initial pH is higher (1.3). sci-hub.se In co-precipitation reactions, maintaining a pH between 5 and 7.5 is often crucial for isolating the desired phase. google.com

Table 1: Influence of pH and Precursors on Product Formation in Aqueous Synthesis
Iron PrecursorPhosphate PrecursorpH/ConditionsResulting Product/ObservationReference
Fe(NO3)3·9H2O(NH4)H2PO4Initial pH = 0.38 (using HNO3)Crystalline Iron Phosphate sci-hub.se
Fe(NO3)3·9H2O(NH4)H2PO4Initial pH = 1.3 (using HNO3)Amorphous Iron Phosphate sci-hub.se
β-FeOOHH3PO4Acidic conditions (pH 1-4)Selective formation of orthorhombic or monoclinic FePO4·2H2O depending on P/Fe ratio. ethz.ch
FeCl3H3PO4 / (NH2)2COpH controlled by urea concentrationProduct phase depends on Fe:P:C molar ratio. rsc.org
Ferrous Sulfate (B86663) / Phosphoric AcidLithium HydroxidepH controlled at 5-7.5Controlled precipitation for LiFePO4 precursor synthesis. google.com

Surfactants and other additives are widely employed in precipitation synthesis to exert control over the crystal growth, morphology, and particle size of this compound. core.ac.uk These agents function by adsorbing onto the growing crystal faces, which can modify the crystal habit, inhibit agglomeration, and refine particle size. core.ac.ukmdpi.com

The addition of surfactants can lead to a larger number of smaller crystals, improving the homogeneity and surface properties of the final product. core.ac.uk For example, in the liquid-phase precipitation of iron phosphate, the use of a cationic surfactant like cetyl trimethylammonium bromide (CTAB) was found to be more effective than an anionic surfactant (sodium dodecylbenesulphonate, SDBS) in reducing impurities, refining particle size, and preventing particle agglomeration. researchgate.net Another approach involves modifying a seed crystal, such as ferric phosphate dihydrate or basic ammonium ferric phosphate, with a surfactant. wipo.int This enhances the surface activity of the seed, inducing the controlled epitaxial growth of Fe³⁺ and PO₄³⁻ on its surface to form secondary nuclei with a more complete and orderly particle skeleton. wipo.int

Influence of Precursor Stoichiometry and pH Control on Product Formation

Solvothermal and Hydrothermal Synthesis of this compound Phases

Solvothermal and hydrothermal methods are powerful techniques that utilize solvents (water in the case of hydrothermal) under elevated temperatures and pressures to synthesize crystalline materials that may not be accessible through other routes.

High-temperature (up to 500 °C) and high-pressure (up to 32,000 psi) hydrothermal synthesis allows for the formation of unique, compact, and highly crystalline this compound phases. acs.orgnih.gov A notable example is the synthesis of the mixed-valence compound Ammonium iron(II,III) phosphate (NH₄Fe₂(PO₄)₂). acs.orgresearchgate.net This phase was produced by heating a mixture of ammonium dihydrogen phosphate (NH₄H₂PO₄), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and iron(III) oxide (Fe₂O₃) in a sealed gold ampule at 500 °C. acs.org Under these conditions, hydrogen, formed from the reaction of water with the steel autoclave, diffuses through the gold tube, leading to the partial reduction of Fe(III) to Fe(II). acs.org The resulting NH₄Fe₂(PO₄)₂ structure is highly compact, consisting of chains of FeO₆ octahedra and PO₄ tetrahedra that create tunnels occupied by ammonium (NH₄⁺) cations. acs.orgresearchgate.net

Table 2: Examples of Hydrothermal and Solvothermal Synthesis Conditions
MethodPrecursorsTemperature (°C)Pressure/TimeResulting PhaseReference
High-Pressure HydrothermalNH4H2PO4, (NH4)2HPO4, Fe2O3, H2O500~32,000 psi, 24 hNH4Fe2(PO4)2 (mixed valence) acs.org
Mild HydrothermalFeCl3, H3PO4, (NH2)2CO, H2O180AutogenousFe(NH3)2PO4, Fe(NH4)(HPO4)2, etc. rsc.orgresearchgate.net
Mild HydrothermalFe2(SO4)3·7H2O, As2O5·3H2O, LiOH·H2O, NH4OH, HF1705 days(NH4)0.80Li0.20[Fe(AsO4)F] (KTP-type structure) ehu.es
SolvothermalFePO4·2H2O, (NH2)2CO, (CH3)2CONot specifiedProduct depends on time and N/P ratioNH4FePO4·H2O osti.govresearchgate.net

Operating under milder hydrothermal conditions (typically below 250 °C) allows for the synthesis of different, often more open-framework, this compound structures. researchgate.net These reactions often use organic amines or urea as templates or sources of ammonia. researchgate.net For example, reacting aqueous solutions of iron(III) chloride (FeCl₃), phosphoric acid (H₃PO₄), and urea ((NH₂)₂CO) at 180 °C can lead to several different compounds, including Fe(NH₃)₂PO₄, Fe(NH₄)(HPO₄)₂, and Fe₂(NH₄)(OH)(PO₄)₂·2H₂O, depending on the reactant stoichiometry. rsc.orgresearchgate.net

A solvothermal route, which is closely related to hydrothermal synthesis but can use non-aqueous solvents, has been used to prepare polycrystalline NH₄FePO₄·H₂O. researchgate.netcsic.es This method involves the reaction between phosphosiderite (FePO₄·2H₂O), urea, and acetone. osti.gov The reaction demonstrates a reductive process, converting the Fe(III) precursor to an Fe(II) product, with the final phase being a function of both the reaction time and the N/P molar ratio. osti.govresearchgate.net

Solvothermal Approaches and Solvent Mediation

Solvothermal synthesis offers a versatile method for producing this compound with controlled characteristics by reacting precursors in a sealed vessel at temperatures above the solvent's boiling point. researchgate.net The choice of solvent plays a critical role in mediating the reaction, influencing the final product's morphology, particle size, and crystallinity. researchgate.netnih.gov

Different solvents and solvent mixtures can direct the formation of specific structures. For instance, the use of an ethanol (B145695) solvent in the solvothermal synthesis of precursors for lithium iron phosphate can lead to the formation of hierarchical microflowers self-assembled from rectangular nanoplates. researchgate.net However, replacing pure ethanol with a water-ethanol mixed solvent can result in the formation of micro-octahedrons instead. researchgate.net This demonstrates the profound impact of the solvent system on the morphological outcome of the synthesis. Similarly, ethylene (B1197577) glycol has been utilized in solvothermal processes, often in combination with other reagents like urea, to create spheroidal nanoparticles. researchgate.net

The reaction conditions, such as temperature, time, pH, and precursor concentration, are crucial variables that can be modulated to achieve desired material properties. researchgate.net Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, is particularly noted for its ability to control particle size and aspect ratio. rsc.org High-pressure, high-temperature hydrothermal methods have been used to synthesize mixed-valence ammonium iron(II,III) phosphate, NH4Fe2(PO4)2. nih.gov Research has shown that using high precursor concentrations in hydrothermal routes can produce highly crystalline material at lower temperatures, making the process more energy-efficient and comparable to commercial solid-state reactions. rsc.org

Table 1: Influence of Solvent on Product Morphology in Solvothermal Synthesis

Precursor(s)Solvent(s)Temperature (°C)Time (h)Resulting MorphologyReference(s)
This compound nanoplatesEthanolNot specifiedNot specifiedHierarchical microflowers researchgate.net
This compound nanoplatesWater-Ethanol mixtureNot specifiedNot specifiedMicro-octahedrons researchgate.net
Iron(III) nitrate (B79036), Ammonium solutionEthylene glycol, UreaNot specifiedNot specifiedSpheroidal nanoparticles researchgate.net
Iron(III) phosphate dihydrate, UreaAcetoneNot specifiedNot specifiedMonohydrated ammonium-iron(II) phosphate researchgate.net
Iron and Phosphate precursorsWater150 - 200~10Platelets with thin mdpi.com dimensions rsc.org

Solid-State Synthesis and Mechanochemical Routes

Solid-state synthesis is a conventional and straightforward method for producing this compound and its derivatives. mit.edu This technique typically involves the intimate grinding of stoichiometric mixtures of solid precursors, followed by annealing at elevated temperatures. mit.edu Common starting materials include an iron salt (like ferrous oxalate), a lithium compound (if producing lithium iron phosphate), and an ammonium phosphate source, such as ammonium dihydrogen phosphate (NH4H2PO4). mit.edudergipark.org.tr The process is valued for its simplicity and scalability, making it a common choice for industrial production. google.com

Mechanochemical synthesis, a subset of solid-state routes, utilizes mechanical energy from high-energy ball milling to induce chemical reactions and phase transformations at or near room temperature. openagriculturejournal.comsibran.ru This method can produce materials with low particle size, high surface area, and a well-crystallized structure. dergipark.org.tr The process involves co-grinding precursor powders in a specialized mill, where the repeated collisions of milling balls provide the energy for the reaction. openagriculturejournal.com Factors influencing the outcome include the type of mill, milling speed, duration, and the ratio of balls to powder. openagriculturejournal.commdpi.com Mechanochemical activation is often followed by a single, lower-temperature calcination step to complete the crystallization of the desired phase. dergipark.org.trresearchgate.net This combination can be more energy-efficient than traditional high-temperature solid-state methods. sibran.ru For example, LiFePO4 has been synthesized by mixing lithium carbonate, iron oxalate (B1200264) dihydrate, and ammonium dihydrogen phosphate in a high-energy ball mill and then calcining the mixture. dergipark.org.tr

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis is emerging as a highly efficient and scalable alternative to traditional batch methods for producing inorganic materials like this compound. uclan.ac.ukroyalsocietypublishing.org This approach involves pumping precursor solutions through a reactor where mixing and reaction occur under controlled conditions, allowing for the continuous output of the product. acs.org Continuous flow methods offer significant advantages, including enhanced safety, higher throughput, improved product consistency, and smaller particle sizes. uclan.ac.ukresearchgate.net

Specifically for metal ammonium phosphates, converting a traditional batch process to a low-temperature continuous regime has been shown to increase throughput tenfold while significantly reducing the particle size. researchgate.net Continuous-flow hydrothermal synthesis (CFHS), which uses superheated water as a reagent and solvent, is particularly promising. royalsocietypublishing.orgrsc.org The process is extremely fast, with reaction times often under a few seconds, compared to hours for conventional batch hydrothermal methods. rsc.org This rapid synthesis allows for precise control over particle nucleation and growth. royalsocietypublishing.org The scalability of CFHS is a key advantage, with industrial production of related materials like lithium iron phosphate reaching thousands of tons per year. rsc.org This demonstrates the potential of continuous flow technology for the large-scale, cost-effective manufacturing of this compound. royalsocietypublishing.org

Valorization Strategies for this compound from Waste Streams

Recovery from Industrial Wastewater and Sludge

Industrial wastewater and sludge can be significant sources of phosphorus and nitrogen, which can be recovered in the form of this compound or related compounds. researchgate.netfrontiersin.org This process not only helps in valorizing waste streams but also mitigates environmental issues like eutrophication caused by nutrient discharge. nih.gov The primary method for recovery is chemical precipitation, where an iron source (such as Fe2+ or Fe3+ salts) is added to the wastewater, causing the precipitation of iron phosphate compounds. frontiersin.orgbibliotekanauki.pl

The efficiency of this recovery is highly dependent on factors like pH, the molar ratio of ions, and the presence of other substances. researchgate.net For instance, in treating chemical polishing wastewater with high phosphate concentrations, an electrochemical crystallization method has been employed, achieving a phosphate removal rate of up to 99%. researchgate.net Similarly, phosphorus can be recovered from the ash of incinerated sewage sludge. researchgate.netsemanticscholar.org The process typically involves leaching the ash with acid to dissolve the phosphates, followed by pH adjustment to selectively precipitate compounds. researchgate.netsemanticscholar.org For example, adding ammonium hydroxide to an acidic extract of ash can lead to the recovery of ammonium phosphate. semanticscholar.org These methods transform a waste disposal problem into a resource recovery opportunity, aligning with circular economy principles. nih.gov

Nutrient Sequestration from Biogas Slurry

Biogas slurry, or digestate, is a nutrient-rich effluent from anaerobic digestion plants, containing significant amounts of ammonium and phosphate. mdpi.comredalyc.org Recovering these nutrients is crucial for preventing water pollution and creating value-added products. wisdomlib.org One effective method is the co-precipitation of ammonium and phosphate by adding an iron source, leading to the formation of this compound or similar struvite-type compounds. mdpi.comresearchgate.net

Studies have shown that adding salts like FeCl2 or FeCl3 to biogas slurry can significantly increase the removal efficiency of both ammonium and phosphate. mdpi.comresearchgate.net The efficiency of nutrient recovery can be very high, with phosphate removal reaching up to 99% and ammonium removal up to 71% under optimized conditions. mdpi.com The process is pH-dependent, with a pH of around 9 often being optimal for precipitation. researchgate.netmdpi.com The recovered precipitate can be used as a slow-release fertilizer, providing a sustainable solution for nutrient management in the biogas industry. wisdomlib.orgresearchgate.net The combination of precipitation with adsorbent materials like biochar has also been explored to further enhance recovery rates. wisdomlib.orgmdpi.com

Table 2: Nutrient Recovery Efficiency from Biogas Slurry Using Iron Salts

Added SaltInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)Reference(s)
Phosphate
FeCl330 - 240Not specified18.0 - 99.0 mdpi.comresearchgate.net
FeCl230 - 240Not specified18.0 - 99.0 mdpi.comresearchgate.net
Ammonium
FeCl330 - 240Not specified15.0 - 71.0 mdpi.comresearchgate.net
FeCl230 - 240Not specified15.0 - 71.0 mdpi.comresearchgate.net

Conversion of Spent Catalysts to this compound

Spent catalysts from various industrial processes represent a valuable secondary resource for metals and other chemicals. The conversion of these used materials into products like this compound is an emerging valorization strategy. For example, spent iron-based catalysts can be processed to recover the iron. gazwoda.pl The recovery process often involves leaching the spent catalyst with an acid to dissolve the target metals. gazwoda.pl

After leaching, the resulting solution, rich in iron ions, can be treated to precipitate this compound. researchgate.net For instance, waste solutions from the galvanic industry containing iron ions have been successfully treated with diammonium phosphate and ammonia to produce iron(II)-ammonium phosphate. researchgate.net Similarly, the recycling of spent iron phosphate catalysts themselves involves transformations where the initial ferric orthophosphate can change into different iron phosphate phases depending on the operating conditions. rsc.org This indicates the potential to guide the conversion towards specific, valuable end-products like this compound, turning a hazardous waste into a useful material.

Crystallography and Structural Elucidation of Ammonium Iron Phosphate Materials

Microstructural Design and Morphology Control

Engineering Crystal Morphology and Particle Size

The ability to control the crystal morphology and particle size of ammonium (B1175870) iron phosphate (B84403) is critical for tailoring its performance in various applications. Researchers have developed several strategies to engineer these characteristics, often by manipulating synthesis conditions.

One common approach is the co-precipitation method, where aqueous solutions of an iron salt, such as ammonium iron(II) sulfate (B86663), are mixed with an ammonium phosphate source. scientificlabs.ie The resulting precipitate's characteristics are highly dependent on factors like pH, temperature, reactant concentrations, and the presence of additives. For instance, the hydrolysis products of Fe(III) impurities in phosphoric acid can initiate the crystallization of ammonium phosphate, leading to a reduction in particle size. jcu.edu.au

Hydrothermal and solvothermal methods offer another level of control. In a solvothermal synthesis of an ammonium iron(II) pyrophosphate, (NH₄)₂[Fe₃(P₂O₇)₂(H₂O)₂], light yellow block-like crystals were obtained by heating a mixture of Fe powder, NH₄H₂PO₄, pyridine, and 1,2-dihydroxypropane in an autoclave at 463 K for five days. iucr.org The pH of the initial mixture was adjusted to between 6 and 7. iucr.org

The choice of precursors and their ratios is also a key factor. Studies on dittmarite-type ammonium iron-manganese phosphates (NH₄Mn₁₋ₓFeₓPO₄·H₂O) have shown that the Fe-to-Mn ratio can be precisely controlled by adjusting the concentrations of the respective metal sulfates in the initial solution. advanceseng.com This, in turn, influences the crystal structure and morphology of the resulting mixed salts. advanceseng.com

Furthermore, the use of surfactants can effectively control particle size. Cationic surfactants, in particular, have been shown to regulate the nucleation and growth of iron phosphate micropowders, leading to finer and well-dispersed particles. matec-conferences.org The particle size of iron phosphate can be minimized by optimizing the hydrothermal temperature; one study found that at 160 °C, the average particle size was about 0.4 μm. matec-conferences.org

Recent developments include strategies for creating specific particle size distributions. By controlling the proportion of small and large particles in the precursor material, it is possible to optimize properties like tap density and electrochemical performance in the final product. mdpi.com For example, a 3:1 ratio of small to large iron phosphate particles has been shown to yield a high-capacity cathode material. mdpi.com

The following table summarizes the effects of various synthesis parameters on the crystal morphology and particle size of ammonium iron phosphate and related materials.

Synthesis ParameterEffect on Morphology and Particle SizeReference
pH Influences the formation of hydrolysis products that can act as nucleation sites, affecting particle size. jcu.edu.au jcu.edu.au
Temperature Affects reaction kinetics and crystal growth. Optimal temperatures can minimize particle size. matec-conferences.org matec-conferences.org
Reactant Concentration Controls the ratio of constituent ions, enabling precise compositional control which impacts crystal structure. advanceseng.com advanceseng.com
Surfactants Cationic surfactants can effectively control nucleation and prevent particle aggregation, resulting in smaller, well-dispersed particles. matec-conferences.org matec-conferences.org
Precursor Particle Size Ratio A mix of small and large precursor particles can be used to optimize the tap density and performance of the final material. mdpi.com mdpi.com

Formation of Nanosheets from Layered this compound Precursors

Two-dimensional (2D) nanosheets of iron-based phosphates have garnered significant attention due to their high surface area and unique electronic properties. A promising route to obtaining these nanosheets involves the use of layered this compound compounds as precursors.

One such precursor is layered this compound monohydrate (NH₄FePO₄·H₂O). This compound can be synthesized via a hydrothermal process, resulting in sheet-like particles that are several tens of micrometers in size and about 200 nm thick. hilarispublisher.com These layered precursors are characterized by a distinct (200) peak in their X-ray diffraction (XRD) patterns, which corresponds to the layered structure. hilarispublisher.com

The transformation of these layered precursors into nanosheets is often achieved through a subsequent hydrothermal reaction or an exfoliation process. hilarispublisher.com For example, LiFePO₄ nanosheets can be synthesized by reacting the layered NH₄FePO₄·H₂O precursor in a lithium chloride (LiCl) solution. hilarispublisher.com The solvent used for the LiCl solution (e.g., deionized water, ethanol (B145695), ethylene (B1197577) glycol) can influence the microstructure of the resulting nanosheets. hilarispublisher.com The final product often consists of arranged nano-blocks, with the size and shape of these blocks varying depending on the solvent. hilarispublisher.com

Another example is the synthesis of ultra-thin Fe₇(PO₄)₆ nanosheets through a one-step chemical process where specific crystal planes are "peeled off" from the crystal skeleton. nih.gov This method can produce nanosheets with a thickness of around 13–15 nm. nih.gov

The general principle behind forming nanosheets from layered precursors involves weakening the interlayer forces, which are often held together by hydrogen bonds involving the ammonium ions. iucr.orgnih.govnih.gov Processes like ion exchange (e.g., replacing NH₄⁺ with Li⁺) or intercalation of other species can facilitate the separation of the layers, leading to the formation of nanosheets.

The synthesis of nanosheets is not limited to exfoliation. Salt-template synthesis is another effective method for producing 2D nanosheets. jecst.org This technique uses inorganic salts to direct the layered growth of the material. jecst.org

The table below outlines the synthesis of nanosheets from layered this compound and related precursors.

Precursor MaterialSynthesis Method for NanosheetsResulting Nanosheet CharacteristicsReference
Layered NH₄FePO₄·H₂O Subsequent hydrothermal reaction in LiCl solution. hilarispublisher.comComposed of arranged nano-blocks; microstructure depends on the solvent. hilarispublisher.com hilarispublisher.com
Fe₇(PO₄)₆ crystal skeleton One-step chemical process to "peel off" crystal planes. nih.govUltra-thin nanosheets with a thickness of 13–15 nm. nih.gov nih.gov
Bulk FePS₃ Exfoliation or salt-template synthesis. jecst.org2D nanosheets. jecst.org jecst.org
Ammonium cobalt phosphate Chemical precipitation at room temperature. wiley.comLayered arrangement of nanosheets with an average size of 5.0 μm and a thickness of 250 nm. wiley.com wiley.com

Spectroscopic and Thermal Characterization of Ammonium Iron Phosphate Materials

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a crucial tool for elucidating the molecular structure and bonding within ammonium (B1175870) iron phosphate (B84403) materials. This technique probes the vibrational energy levels of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. innovatechlabs.com The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds. libretexts.org For ammonium iron phosphate (NH₄FePO₄·H₂O), FTIR analysis is instrumental in identifying its constituent functional groups: the ammonium ion (NH₄⁺), the phosphate group (PO₄³⁻), and water molecules (H₂O). hilarispublisher.comresearchgate.net

The vibrational modes of a molecule can be categorized as either stretching (symmetric and asymmetric) or bending (scissoring, rocking, wagging, and twisting), each occurring at a characteristic frequency. uwimona.edu.jm In the FTIR spectrum of this compound monohydrate, broad absorption bands around 3300 cm⁻¹ are attributed to the stretching vibrations of water molecules. The presence of the ammonium ion is confirmed by an absorption band at approximately 2400 cm⁻¹. The phosphate group exhibits characteristic absorption bands in the region of 1300-400 cm⁻¹. hilarispublisher.com

Studies have shown that changes in the FTIR spectrum can indicate structural transformations. For instance, during the conversion of NH₄FePO₄·H₂O to LiFePO₄, the decrease in the intensity of the bands at 2400 cm⁻¹ and around 3300 cm⁻¹ signifies the release of NH₄⁺ and H₂O from the interlayer spaces. hilarispublisher.com Concurrently, the sharpening and separation of the PO₄³⁻ absorption bands suggest the crystallization of the LiFePO₄ structure. hilarispublisher.com

Table 1: Characteristic FTIR Absorption Bands for this compound Monohydrate (NH₄FePO₄·H₂O)

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
H₂O Stretching ~3300 hilarispublisher.com
NH₄⁺ Stretching ~2400 hilarispublisher.com
PO₄³⁻ Bending and Stretching 1300-400 hilarispublisher.com
NH₄⁺ Bending ~1452 researchgate.net
PO₄³⁻ ν₂ Bending ~985 wiley.com
PO₄³⁻ ν₃ Stretching ~1056, ~1132 wiley.com
PO₄³⁻ ν₄ Bending ~524 wiley.com

Electron Spectroscopy for Surface and Electronic States

Electron spectroscopy techniques are powerful for probing the surface chemistry and electronic structure of materials. These methods involve the analysis of electrons emitted from a sample upon irradiation with X-rays.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. filab.frbris.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cnrs.fr

In the context of this compound, XPS is crucial for determining the oxidation states of the constituent elements, particularly iron. tascon.eu For instance, in an iron-bearing amorphous calcium phosphate synthesized using ammonium iron citrate, the binding energy of the Fe 2p₃/₂ peak was found to be 710 eV, which is characteristic of Fe³⁺ bonded to phosphate groups. wiley.com The ability to distinguish between different oxidation states, such as Fe²⁺ and Fe³⁺, is a key advantage of XPS. mccrone.com Analysis of the Fe 2p spectrum can reveal the relative proportions of these oxidation states on the material's surface. nih.govrsc.org

Table 2: Representative XPS Binding Energies for Elements in Iron Phosphate Materials

Element Orbital Binding Energy (eV) Species Reference
Fe 2p₃/₂ 710 Fe³⁺-phosphate wiley.com
Fe 2p₃/₂ 709.2 Fe²⁺ rsc.org
Fe 2p₃/₂ 710.9 Fe³⁺ rsc.org
P 2p 131.8, 132.7 P-S rsc.org
C 1s 284.6 Adventitious Carbon scispace.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. berstructuralbioportal.org XAS data is obtained by tuning the photon energy to a range where core electrons can be excited. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). lehigh.eduornl.gov

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. mdpi.com For iron phosphates, the Fe K-edge XANES spectrum is particularly informative. The position and shape of the pre-edge and main absorption edge can reveal the oxidation state of iron, with higher oxidation states generally corresponding to a shift to higher energies. For example, studies on LiFePO₄ have shown that the pre-edge peak energy is around 7114 eV.

EXAFS, on the other hand, provides information about the number, distance, and type of atoms in the local environment of the absorbing atom. semineral.es This makes it a valuable tool for determining bond lengths and coordination numbers in both crystalline and amorphous materials. semineral.es For phosphate-containing materials, P K-edge XAS can be used to determine P-O bond distances accurately. acs.org

Magnetic Resonance Techniques

Magnetic resonance techniques exploit the magnetic properties of atomic nuclei and unpaired electrons to provide detailed information about the structure, dynamics, and chemical environment of a material.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Environments of Fe/Mn

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgdu.ac.in It is particularly useful for studying transition metal complexes, such as those containing iron. numberanalytics.com The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but it is the electron spins that are excited rather than the spins of atomic nuclei. wikipedia.org

In the study of this compound, EPR can provide insights into the spin state and local environment of the iron ions. researchgate.net High-spin Fe(III) complexes, for example, are known to exhibit characteristic EPR signals. numberanalytics.com The g-factor, a key parameter obtained from an EPR spectrum, provides information about the electronic structure of the paramagnetic center. du.ac.in The parallel mode EPR technique is particularly useful for detecting transitions in integer spin systems, such as high-spin Fe(IV). libretexts.org For instance, an oxoiron(IV) complex has been shown to exhibit parallel-mode EPR signals with g-values at 8.19 and 4.06. researchgate.net

Table 3: EPR Parameters for Iron Species

Species g-value Technique Reference
High-spin Fe(IV)-oxo 8.19, 4.06 Parallel-mode EPR researchgate.net
Fe(III) complexes 1.4-3.0 EPR du.ac.in

Mössbauer Spectroscopy for Iron Oxidation States and Local Coordination

Mössbauer spectroscopy is a highly effective technique for probing the local electronic structure of iron atoms within a material, providing precise information on their oxidation state and coordination environment. acs.orgresearchgate.net The primary hyperfine parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus, which allows for the clear differentiation between high-spin ferrous (Fe²⁺) and ferric (Fe³⁺) states. pnas.org High-spin Fe²⁺ ions typically exhibit a larger isomer shift (around 1.2–1.4 mm/s relative to α-Fe) compared to high-spin Fe³⁺ ions (around 0.3–0.5 mm/s). pnas.org

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at the nucleus. This EFG is generated by the asymmetrical distribution of electrons in the iron's own shell and the arrangement of surrounding ligands, making ΔE_Q a sensitive indicator of the local coordination geometry. pnas.org For instance, high-spin Fe²⁺, with its aspherical 3d⁶ electron shell, generally shows a large quadrupole splitting (2.0–3.0 mm/s), while high-spin Fe³⁺ (3d⁵), having a spherically symmetric electron distribution, displays a much smaller splitting (typically 0.3–0.6 mm/s). pnas.org

In studies of this compound materials, Mössbauer spectroscopy has been used to confirm the presence and coordination of different iron species. For the mixed-valence compound NH₄Fe₂(PO₄)₂, the technique successfully confirmed the existence of both Fe²⁺ and Fe³⁺. acs.org In other iron phosphates, both Fe(II) and Fe(III) have been identified in octahedral coordination sites with oxygen. aip.org For example, analysis of Fe³⁺ polyphosphate at a pH of 5 yielded an isomer shift (δ) of 0.54 mm/s and a quadrupole splitting (ΔE_Q) of 0.39 mm/s, which are characteristic of a high-spin Fe³⁺ species. nih.gov Upon reduction, the resulting Fe²⁺ species in the polyphosphate matrix showed parameters of δ = 1.39 mm/s and ΔE_Q = 2.88 mm/s. nih.gov These distinct parameter sets allow for unambiguous identification of the iron oxidation states within the phosphate framework.

Table 1: Representative Mössbauer Parameters for Iron in Phosphate Environments

Iron SpeciesIsomer Shift (δ) (mm/s vs. α-Fe)Quadrupole Splitting (ΔE_Q) (mm/s)Coordination EnvironmentSource(s)
High-Spin Fe³⁺0.3 - 0.50.3 - 0.6Octahedral pnas.org
High-Spin Fe²⁺1.2 - 1.42.0 - 3.0Octahedral pnas.org
Fe³⁺ in Fe³⁺ polyphosphate0.540.39Octahedral nih.gov
Fe²⁺ in reduced Fe-polyphosphate1.392.88Octahedral nih.gov

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a standard method for characterizing the magnetic properties of materials. sut.ac.th The technique measures a sample's magnetic moment by vibrating it within a uniform magnetic field and detecting the resulting induced voltage in a set of pick-up coils. mdpi.com This allows for the generation of a magnetic hysteresis loop (B-H curve), a plot of magnetization (M) versus the applied magnetic field (H). libretexts.orgaakash.ac.in From this loop, key magnetic parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c) can be determined. mdpi.com

Research on ammonium iron phosphates and related iron(III) phosphates reveals complex magnetic behaviors. The compound Fe(NH₃)₂PO₄ exhibits long-range antiferromagnetic ordering below a Néel temperature of 22 K. rsc.org This ordering is attributed to superexchange interactions that occur through Fe–O–P–O–Fe pathways. rsc.org Similarly, NH₄Fe(HPO₄)₂ also demonstrates antiferromagnetic behavior. rsc.org Many iron phosphate materials, including glasses, show dominant antiferromagnetic interactions. wikipedia.orgresearchgate.net

The magnetic properties of NH₄MPO₄·H₂O (where M is a divalent metal) have been investigated, with the iron-containing variant (NH₄FePO₄·H₂O) showing antiferromagnetic behavior. sut.ac.th In a study of various compounds of this family, the manganese-containing analogue, NH₄MnPO₄·H₂O, exhibited the highest magnetization value of 26.17 emu/g at an applied field of 10 kOe. researchgate.net While specific hysteresis loops for pure this compound are not always detailed in broad studies, the general consensus points towards antiferromagnetism as the predominant magnetic characteristic in these materials at low temperatures. sut.ac.thrsc.orgnih.govresearchgate.net

Table 2: Magnetic Properties of Selected Iron Phosphate Compounds

CompoundMagnetic BehaviorKey FindingsSource(s)
Fe(NH₃)₂PO₄AntiferromagneticLong-range ordering below 22 K via Fe–O–P–O–Fe superexchange. rsc.org
NH₄Fe(HPO₄)₂AntiferromagneticExhibits antiferromagnetic behavior with a significant ferromagnetic component between 3 K and 18 K. rsc.org
FePO₄ (monoclinic)AntiferromagneticShows stronger antiferromagnetic interactions compared to other polymorphs. nih.gov
NH₄FePO₄·H₂OAntiferromagneticCharacterized as having antiferromagnetic properties. sut.ac.th
Iron Phosphate GlassesAntiferromagnetic / Spin-glassDominant antiferromagnetic interactions are observed. wikipedia.orgresearchgate.net

Thermal Analysis of this compound Decomposition

Thermal analysis techniques are crucial for understanding the stability and decomposition pathways of this compound materials under controlled atmospheric conditions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of materials by measuring changes in mass and heat flow as a function of temperature. unizg.hrutah.edu For the compound diammine iron(III) phosphate, Fe(NH₃)₂PO₄, TGA studies show that the material is stable in an inert atmosphere up to approximately 440 K (167 °C). mdpi.comcinn.esnih.gov Above this temperature, the compound begins to decompose. DSC analysis complements TGA by identifying the energetic nature (endothermic or exothermic) of the decomposition events. researchgate.nettandfonline.com The combination of these methods provides a comprehensive profile of a material's thermal stability limits.

Table 3: Thermal Stability of Fe(NH₃)₂PO₄

MaterialTechniqueAtmosphereOnset of DecompositionSource(s)
Fe(NH₃)₂PO₄TGAInert (Nitrogen)~440 K (167 °C) mdpi.comcinn.esnih.gov

Investigation of Thermal and Thermo-oxidative Decomposition Steps

The decomposition of this compound proceeds through distinct steps that are highly dependent on the surrounding atmosphere.

In an inert (nitrogen) atmosphere, the thermal decomposition of Fe(NH₃)₂PO₄ occurs in three main stages following the initial period of stability. mdpi.com The process involves the sequential evacuation of ammonia (B1221849), culminating in the formation of iron(III) phosphate (FePO₄) at approximately 680 K (407 °C). mdpi.com The total mass loss during this process is about 18.5%, which aligns with the theoretical loss expected from the release of two ammonia molecules. mdpi.com

The decomposition pathway can be summarized as:

Step 1: Loss of the first ammonia molecule, occurring up to ~560 K (287 °C).

Step 2: A subsequent loss corresponding to 2/3 of an ammonia molecule, up to ~610 K (337 °C).

Step 3: The final loss of the remaining 1/3 of an ammonia molecule, completed by ~680 K (407 °C).

In a thermo-oxidative (air) atmosphere, the decomposition process is more complex. For related compounds like ammonium-iron(II) phosphate monohydrate (NH₄FePO₄·H₂O), the thermal events are coupled with the oxidation of Fe(II) to Fe(III). researchmap.jp This oxidation adds an exothermic component to the process and can alter the decomposition temperatures and final products compared to decomposition in an inert environment.

Table 4: Decomposition Steps of Fe(NH₃)₂PO₄ in an Inert Atmosphere

StepTemperature Range (approx.)ProcessGaseous ProductSolid ResidueSource(s)
1440 K - 560 KDecompositionNH₃Intermediate iron phosphate mdpi.com
2560 K - 610 KDecompositionNH₃Intermediate iron phosphate mdpi.com
3610 K - 680 KDecompositionNH₃FePO₄ mdpi.com

Quantitative Analysis of Volatilization Products (e.g., H₂O, NH₃)

Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to a TGA instrument (TGA-MS, TGA-FTIR), allows for the identification and quantification of gaseous products released during decomposition. unizg.hrresearchgate.netmeasurlabs.comeag.com

For the thermal decomposition of Fe(NH₃)₂PO₄ in an inert atmosphere, the volatilized product is ammonia (NH₃). mdpi.com The quantitative analysis from TGA data shows a total weight loss of 18.5%, which corresponds to the complete removal of the two ammonia molecules from the initial formula unit. mdpi.com This total loss is distributed across the three decomposition steps as follows:

Step 1 (up to ~560 K): A weight loss of 9.6% is observed, corresponding to the release of one molecule of ammonia per formula unit. mdpi.com

Step 2 (up to ~610 K): An additional weight loss of 5.9% occurs, amounting to the evacuation of approximately 2/3 of an ammonia molecule. mdpi.com

Step 3 (up to ~680 K): The final weight loss of 3.0% corresponds to the release of the remaining 1/3 of an ammonia molecule. mdpi.com

In the case of hydrated species such as NH₄FePO₄·H₂O, EGA would detect the evolution of both water (H₂O) at lower temperatures, corresponding to dehydration, followed by the evolution of ammonia (NH₃) at higher temperatures during the subsequent decomposition of the phosphate structure.

Table 5: Quantitative Analysis of Volatilized Ammonia from Fe(NH₃)₂PO₄ Decomposition

Decomposition StepTemperature Range (approx.)Experimental Mass Loss (%)Calculated Mass Loss (%)Volatilized Product (moles per formula unit)Source(s)
1440 K - 560 K9.69.2~1.0 NH₃ mdpi.com
2560 K - 610 K5.96.1~0.67 NH₃ mdpi.com
3610 K - 680 K3.03.1~0.33 NH₃ mdpi.com
Total 440 K - 680 K 18.5 18.4 ~2.0 NH₃ mdpi.com

Reaction Mechanisms and Kinetic Studies in Ammonium Iron Phosphate Systems

Dissolution, Crystallization, and Transformation Mechanisms

The formation and breakdown of vivianite (B12648973) are governed by complex mechanisms that are highly sensitive to environmental conditions. Understanding these processes is crucial for applications ranging from phosphorus recovery to the synthesis of advanced materials.

Several key factors influence the kinetics of vivianite crystallization:

pH: The optimal pH range for vivianite formation is generally between 6.0 and 9.0. researchgate.netatlantis-press.com

Temperature: Room temperature is conducive to vivianite precipitation. researchgate.net While higher temperatures can increase transformation rates, they can also lead to fewer, smaller, and more irregular crystals. fu-berlin.deresearchgate.net For instance, laboratory synthesis shows abundant crystal formation at 25°C, but lower availability at 45°C. researchgate.net

Supersaturation and Fe:P Molar Ratio: The degree of supersaturation significantly impacts the growth mechanism. At low supersaturation, a spiral growth mechanism is observed. researchgate.net An Fe:P molar ratio greater than 1.5 is beneficial for vivianite crystallization. mdpi.com

Ammonium (B1175870) (NH₄⁺): The presence of ammonium ions can enhance the vivianite crystallization rate. For example, the introduction of 600 mg-N/L of NH₄⁺ increased the crystallization rate constant from 28.79 to 39.11 h⁻¹. acs.org Mechanistic studies suggest that NH₄⁺ promotes the exposure of binding sites by reducing the dissociation energy of surface-bound water molecules, which facilitates the assembly of lattice ions. acs.org

Organic Matter (OM): Certain types of organic matter, such as humic acid and sodium alginate, can inhibit phosphorus recovery by competing with phosphate (B84403) for Fe²⁺ ions and by adsorbing onto the active growth sites of vivianite crystals. iwaponline.com

Coexisting Ions: The presence of other ions can affect crystallization. For example, aluminum (Al) can lead to the formation of small, irregular crystals. researchgate.net

Table 1: Factors Influencing Vivianite Crystallization Kinetics

Factor Influence on Kinetics Optimal Conditions/Observations Source
pH Strong determinant of formation Optimal range: 6.0 - 9.0 researchgate.netatlantis-press.com
Temperature Affects transformation rate and crystal morphology Room temperature is conducive; higher temps can increase rate but reduce crystal quality fu-berlin.deresearchgate.net
Fe:P Molar Ratio Influences potential for formation > 1.5 is beneficial mdpi.com
Ammonium (NH₄⁺) Accelerates crystallization rate Rate constant increased from 28.79 to 39.11 h⁻¹ with 600 mg-N/L NH₄⁺ acs.org
Organic Matter Can inhibit crystallization Humic acid and sodium alginate compete for Fe²⁺ and block growth sites iwaponline.com
Aluminum (Al) Affects crystal morphology Promotes formation of small, irregular crystals researchgate.net

Under oxic (oxygen-rich) conditions, vivianite is metastable and its dissolution is closely intertwined with oxidation. researchgate.net The dissolution process is significantly different from that under anoxic conditions. acs.orgresearchgate.net Studies show that the initial dissolution rates are rapid but decrease significantly as oxidation progresses. nih.govnih.gov

The primary mechanism involves the oxidation of structural Fe(II) to Fe(III) at the mineral's surface. This leads to the formation of a passivating, amorphous Fe(III)-phosphate (Fe(III)-PO₄) layer on the surface of the vivianite crystal. acs.orgnih.govnih.gov This surface layer acts as a barrier, protecting the pristine vivianite core from further rapid dissolution and oxidation. researchgate.netnih.gov This results in a core-shell structure and leads to diffusion-controlled kinetics, where the rate is limited by the diffusion of reactants (like O₂) and products through the oxidized layer. researchgate.netacs.orgnih.gov

Oxidation has a profound impact on the dissolution kinetics of vivianite, generally slowing it down. nih.govnih.gov The extent of this impact is directly related to the degree of oxidation of the vivianite particles. Initial dissolution rates and the concomitant release of phosphorus and iron decrease strongly with an increasing degree of oxidation. researchgate.netnih.govnih.gov

Both temperature and pH are critical factors that accelerate the oxidation process, and consequently, slow down the dissolution kinetics. nih.govnih.gov

Temperature: Increasing the temperature (e.g., from 5°C to 75°C) accelerates the oxidation rate. nih.govnih.gov For example, 50% of vivianite was found to be transformed after 32 days at 50°C, while 100% was transformed in just 28 days at 90°C. researchgate.net

pH: Increasing the pH (e.g., from 5 to 9) also accelerates oxidation. nih.govnih.gov

This formation of a passivating Fe(III)-PO₄ surface layer is the key mechanism by which oxidation decreases the solubility and dissolution kinetics of vivianite particles. acs.org This process effectively makes the phosphorus from vivianite less readily bioavailable in oxic environments like most soils. acs.org

Table 2: Effect of Environmental Factors on Vivianite Oxidation and Dissolution

Factor Effect on Oxidation Rate Consequent Effect on Dissolution Kinetics Source
Increasing Temperature (5-75°C) Accelerates oxidation Slows down dissolution nih.govnih.gov
Increasing pH (5-9) Accelerates oxidation Slows down dissolution nih.govnih.gov
Degree of Oxidation Rate decreases as oxidation proceeds (diffusion-controlled) Dissolution rate decreases strongly with higher oxidation degree acs.orgnih.gov

Dissolution Rates and Mechanisms of Vivianite under Oxic Conditions

Ion Exchange and Substitution Reaction Pathways

The crystal structure of vivianite allows for the exchange and substitution of its constituent ions, particularly the Fe²⁺ cations. These reaction pathways are significant for both the synthesis of industrial materials and the geochemical cycling of various metals.

Vivianite serves as a key intermediate in the hydrothermal synthesis of lithium iron phosphate (LiFePO₄), a critical cathode material for lithium-ion batteries. uantwerpen.beresearchgate.net During this synthesis, vivianite (Fe₃(PO₄)₂·8H₂O) is often the first phase to form. uantwerpen.be Subsequently, a cation exchange process occurs where lithium ions (Li⁺) from the solution replace the iron ions (Fe²⁺) in the vivianite structure, leading to the formation of LiFePO₄. researchgate.netrsc.org

This process can also be mediated by sodium. In some hydrothermal syntheses using both LiOH and NaOH, an intermediate sodium iron phosphate phase (e.g., Na₀.₇Fe₃(HPO₄)₂(PO₄)) forms first. rsc.org Further hydrothermal treatment then facilitates a Na⁺ → Li⁺ exchange, which ultimately results in the formation of the desired triphylite LiFePO₄ phase. rsc.org Research has shown that this cation exchange mechanism is crucial for eliminating undesirable Fe-antisite defects that can form in hydrothermally synthesized LiFePO₄. uantwerpen.beresearchgate.net The removal of these defects is assisted by a nanometer-thick, lithium-rich amorphous layer that enwraps the LiFePO₄ crystals during the exchange process. uantwerpen.be

The vivianite crystal structure contains two distinct octahedral sites for Fe²⁺ ions, which can be substituted by other divalent metal cations. wikipedia.orgcopernicus.org Common substituents found in natural and synthetic vivianites include manganese (Mn²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and cobalt (Co²⁺). wikipedia.orgethz.chstir.ac.uk

Studies on the competitive incorporation of these ions have revealed preferential substitution patterns. For instance, in systems containing both Mn²⁺ and Mg²⁺, Mn²⁺ is often preferentially incorporated into the vivianite structure, especially at higher salinities. ethz.chstir.ac.uk This is likely because the chemical speciation of Mg is more affected by salinity than that of Mn. ethz.ch Both Mn²⁺ and Mg²⁺ show a preference for incorporation into the double-octahedral Fe site within the crystal structure. ethz.chstir.ac.uk

The substitution of one divalent metal for another can form a solid solution series, such as the erythrite (Co₃(AsO₄)₂·8H₂O) - köttigite (Zn₃(AsO₄)₂·8H₂O) series, which are arsenate analogues of vivianite. mdpi.com In these structures, the metal cations (Co²⁺ and Zn²⁺) are distributed between the two octahedral sites. mdpi.com The substitution of smaller ions for larger ones, or vice versa, can cause small but significant changes in bond distances and distortions of the coordination polyhedra within the crystal lattice. mdpi.com The ability of the vivianite structure to accommodate various divalent cations is a key factor in its role in immobilizing trace metals in geochemical systems. stir.ac.uk

Cation Exchange for Lithium and Sodium Phospho-olivine Synthesis

Thermal Decomposition Reaction Kinetics

The thermal stability and decomposition of ammonium iron phosphate compounds are critical for understanding their behavior in various applications, from material synthesis to their fate under elevated temperatures. Kinetic analysis of these processes provides essential data on reaction rates, activation energies, and the mechanisms governing the transformation.

The thermal decomposition of ammonium iron phosphates, such as diamin iron(III) phosphate (Fe(NH₃)₂PO₄), is a multi-step process primarily involving the sequential loss of ammonia (B1221849) (deammination) and, in hydrated forms, water (dehydration).

High-temperature powder X-ray diffraction (HT-PXRD) and thermogravimetric analysis (TGA) are key techniques for elucidating these mechanisms. For Fe(NH₃)₂PO₄, thermal analysis shows the compound is stable up to approximately 440 K (167°C). mdpi.comnih.gov Beyond this temperature, the decomposition proceeds through the evacuation of ammonia. TGA-DTG curves indicate that the deammination occurs in distinct, sometimes overlapping, steps. For instance, one study identified three mass loss events corresponding to the sequential release of ammonia molecules. mdpi.com The initial loss of one ammonia molecule occurs up to 560 K, followed by the release of two-thirds of a molecule up to 610 K, and a final one-third of a molecule up to 680 K. mdpi.com After the complete evacuation of ammonia at around 680 K, an intermediate iron phosphate phase forms, which eventually transforms into α-FePO₄ at approximately 940 K. mdpi.com

In related systems like ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O), the decomposition follows a clear sequence of deammination, dehydration, and finally, polycondensation. researchgate.net Similarly, the thermal decomposition of ammonium ferrous phosphate monohydrate (NH₄FePO₄·H₂O) also involves these characteristic steps. researchgate.net The decomposition of ammonium manganese phosphate monohydrate begins with deammination, followed by dehydration, with the final product being Mn₂P₂O₇. researchgate.net

The decomposition of diammonium phosphate ((NH₄)₂HPO₄) also provides mechanistic insight, where it first loses ammonia to form monoammonium phosphate (NH₄H₂PO₄), which then further decomposes. researchgate.net This initial deammination step highlights a common pathway in ammonium phosphate salts.

To quantify the kinetics of thermal decomposition without assuming a specific reaction model, model-free isoconversional methods are employed. These methods analyze data from experiments conducted at multiple heating rates to determine the activation energy (Ea) as a function of the extent of conversion (α).

For the thermal decomposition of Fe(NH₃)₂PO₄, kinetic analysis has been performed using thermogravimetric data obtained at various heating rates (e.g., 1.25, 2.5, 5, 10, and 20 K min⁻¹). mdpi.com Isoconversional methods, such as the Vyazovkin (Vyaz) method and a modified Friedman (MFR) method, have been applied to evaluate the activation energy. mdpi.comnih.gov These methods are powerful tools for analyzing complex solid-state reactions where the mechanism may change as the reaction progresses. uniovi.esresearchgate.net

Studies on Fe(NH₃)₂PO₄ show that the activation energy values computed by the MFR and Vyazovkin methods are very similar and show little variation across the conversion range, suggesting a consistent decomposition mechanism. mdpi.com The calculated kinetic parameters can be validated by reconstructing the conversion-temperature (α-T) curves and comparing them with the experimental data, often showing excellent agreement. mdpi.comnih.gov In a study on a catalyzed ammonium nitrate (B79036) system, the use of model-free methods like the Kissinger model demonstrated a significant drop in activation energy from 87.3 kJ/mol to 16.8 kJ/mol upon the addition of a ferric oxide nanocatalyst, showcasing the utility of these methods in quantifying catalytic effects. tandfonline.com

The table below presents the activation energy values for the thermal decomposition of Fe(NH₃)₂PO₄ determined by two different model-free kinetic methods.

Conversion (α)Activation Energy (Ea) - MFR Method (kJ/mol)Activation Energy (Ea) - Vyazovkin Method (kJ/mol)
0.1114115
0.2115115
0.3115115
0.4115115
0.5114115
0.6114115
0.7114115
0.8114115
0.9114115
Data sourced from kinetic analysis of Fe(NH₃)₂PO₄ decomposition. mdpi.com

Deammination and Dehydration Mechanisms

Nutrient Release and Mobilization Mechanisms in Environmental Systems

When introduced into the environment, such as soil, the components of this compound can undergo various transformations that affect nutrient availability. These mechanisms involve microbiological activity, chemical interactions with soil minerals, and adsorption onto soil constituents.

Soil microorganisms are central to the cycling of phosphorus (P) and nitrogen (N), regulating their availability to plants. nih.gov Microbes can mobilize phosphorus from insoluble mineral forms, such as iron phosphates, through several mechanisms. frontiersin.org These include the production of organic acids and siderophores, which can chelate iron and release the associated phosphate. frontiersin.orgoup.com

In soils where P is a limiting nutrient, particularly acidic, weathered soils rich in iron oxides, microorganisms evolve specific traits to access P from sources like iron phosphate. frontiersin.org Studies have shown that some soil bacteria can utilize iron phosphate as a sole phosphorus source. frontiersin.org The presence of ammonium can influence these processes. The microbial process of nitrification, the conversion of ammonium to nitrate, is an acidifying process that releases protons (H⁺). oup.com This localized acidification can increase the solubility of iron phosphates, thereby enhancing P leaching and availability. oup.commdpi.com Long-term nitrogen addition to forest soils has been shown to decrease soil pH and alter the community composition of P-solubilizing microbes. researchgate.net Specifically, the addition of ammonium-form nitrogen can increase the abundance of certain P-solubilizing bacteria. researchgate.net

Conversely, the release of nutrients can be a double-edged sword, as excessive nutrient leaching, particularly of soluble phosphate and nitrate, can lead to environmental issues like waterway eutrophication. nih.govmdpi.com

High concentrations of phosphate in the soil, such as those created in the immediate vicinity of a dissolving fertilizer granule containing ammonium phosphate, can induce the release of potassium (K) from K-bearing minerals like biotite (B1170702), muscovite (B576469), and microcline. cdnsciencepub.comresearchgate.net This process is primarily driven by the combined effect of phosphate ions and the acidity (protons) associated with fertilizers like monoammonium phosphate (NH₄H₂PO₄). researchgate.netcdnsciencepub.com

Kinetic studies show that a 1 M NH₄H₂PO₄ solution (pH 4.0) significantly promotes K release from these minerals compared to a control solution of 1 M NH₄Cl at the same pH. cdnsciencepub.com The release of potassium from these minerals can often be described by zero-order kinetics. cdnsciencepub.comresearchgate.net The rate of K release is influenced by the mineral's chemical composition and crystal structure, with rates from biotite being substantially higher than from muscovite or microcline. cdnsciencepub.com

The mechanism involves the alteration of the mineral surfaces by phosphate and protons. In muscovite and microcline systems, this leads to the formation of a crystalline reaction product, ammonium taranakite ((NH₄)₃Al₅(PO₄)₆(HPO₄)₂·18H₂O). cdnsciencepub.comresearchgate.net In the biotite system, the presence of iron appears to perturb this process, leading to the formation of noncrystalline products instead. cdnsciencepub.comresearchgate.net The activation energies for this phosphate-induced K release range from 37 to 72 kJ mol⁻¹. cdnsciencepub.comresearchgate.net This mechanism can enhance the K-supplying power of soils but also results in the conversion of some fertilizer N and P into a less soluble, slowly available form (taranakite). cdnsciencepub.com

Mineral (2–5 µm)Rate Coefficient (k) at 25°C (mg kg⁻¹ h⁻¹)Rate Coefficient (k) at 45°C (mg kg⁻¹ h⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Biotite2.099.0037
Muscovite0.201.2272
Microcline0.442.0849
Data for K release in 1 M NH₄H₂PO₄ solution (pH 4.0). cdnsciencepub.com

Ammonium (NH₄⁺) and phosphate (PO₄³⁻) ions released into the environment can be retained in the soil matrix through adsorption onto various materials, including natural zeolites and biochar, which are often used as soil amendments. The efficiency of these materials can be significantly enhanced through modification.

Adsorption on Modified Zeolites: Natural zeolites have a high cation exchange capacity, making them effective for ammonium removal, but they possess a low affinity for anions like phosphate. mdpi.com To improve phosphate adsorption, zeolites are often modified with metal oxides. Zirconium-modified zeolite (ZrMZ) and hydrated aluminum oxide-modified zeolite (Z-Al) show enhanced capacity for simultaneous removal of both ions. upc.eduresearchgate.net

The primary mechanism for ammonium adsorption on zeolites is cation exchange . mdpi.comresearchgate.net For phosphate, the mechanism on modified zeolites is predominantly ligand exchange , where phosphate anions form inner-sphere complexes with hydroxyl surface groups associated with the impregnated metal oxides (e.g., ≅Al-OH or ≅Zr-OH). upc.eduresearchgate.net The adsorption kinetics for both ions often follow a pseudo-second-order model. mdpi.comresearchgate.net Isotherm studies indicate that ammonium adsorption typically fits the Langmuir model (suggesting monolayer adsorption), while phosphate adsorption may fit the Langmuir, Freundlich, or Langmuir-Freundlich models, indicating a more complex process on heterogeneous surfaces. mdpi.comresearchgate.netmdpi.com

Adsorption on Biochar: Biochar's adsorption properties are highly dependent on its feedstock and pyrolysis temperature. Unmodified biochar generally has a low capacity for ammonium and an even lower affinity for phosphate. jlakes.org Modification, particularly with metal oxides (e.g., Mg, Al, Ca), significantly increases the adsorption capacity for both ions. jlakes.orgplos.org

Ammonium adsorption on biochar occurs via ion exchange and electrostatic attraction with negatively charged functional groups on the biochar surface. jlakes.orgijesd.org Phosphate adsorption is more complex, involving precipitation with metal oxides present in or loaded onto the biochar (e.g., forming struvite, MgNH₄PO₄·6H₂O, or calcium phosphates), ligand exchange , and surface complexation . plos.orgijesd.orgplos.org For instance, on Mg/Al-loaded biochar, the simultaneous adsorption of ammonium and phosphate is driven by the precipitation of struvite and physical adsorption. plos.org

AdsorbentIonMaximum Adsorption Capacity (Qmax) (mg/g)Adsorption Mechanism(s)Source(s)
Zirconium-Modified Zeolite (ZrMZ)NH₄⁺7.82Cation Exchange researchgate.net
PO₄³⁻26.2Ligand Exchange researchgate.net
Hydrated Al-Oxide-Modified Zeolite (Z-Al)NH₄⁺30Cation Exchange upc.edu
PO₄³⁻7.0Ligand Exchange, Complexation upc.edu
Mg/Al-Loaded Sludge BiocharNH₄⁺65.19Precipitation (Struvite), Physical Adsorption plos.org
PO₄³⁻92.10Precipitation (Struvite, MgHPO₄), Physical Adsorption plos.org
Ca²⁺-Modified Soybean Straw BiocharNH₄⁺102.21Electrostatic Attraction plos.org
PO₄³⁻9.75Ligand Exchange, Chemical Precipitation plos.org
Nut Residue BiocharNH₄⁺50.3Electrostatic Attraction, Complexation ijesd.org
PO₄³⁻121Ligand Exchange, Precipitation, Complexation ijesd.org

Iron and Phosphate Dynamics in Sediment Porewater

The interplay between iron (Fe) and phosphorus (P) in the porewater of sediments is a critical factor in controlling the bioavailability of phosphorus, a key nutrient. nih.gov In many aquatic systems, sediments act as both a source and a sink for phosphorus. nih.gov The dynamics of this process are intricately linked to the redox cycling of iron.

In oligotrophic coastal basins, dissolved phosphate (PO₄³⁻) in porewater can be derived from the reduction of iron oxides and the subsequent release of associated phosphorus at depth in the sediment. nih.gov This released phosphate can then be trapped again as it moves upward into zones containing oxygen and nitrate, either by sorption to iron oxides or by co-precipitation with dissolved ferrous iron (Fe²⁺). nih.gov

Studies have shown that in certain sediment environments, particularly below the zone of anaerobic oxidation of methane (B114726) (AOM) with sulfate (B86663), conditions become favorable for the formation of iron-phosphate minerals like vivianite (Fe₃(PO₄)₂·8H₂O). nih.govawi.de In these zones, dissolved Fe²⁺ released from iron oxides is not scavenged by sulfide, leading to high concentrations of both dissolved Fe²⁺ and phosphate, which can result in the precipitation of vivianite. nih.govawi.de This process contributes to the permanent burial of phosphorus in the sediments, effectively acting as a sink for phosphorus. nih.gov

The role of organic matter is also significant in these dynamics. While the reduction of iron(III) phases that bind phosphorus can release phosphate into the porewater, the resulting Fe²⁺ may remain bound to the solid phase, stabilized by organic matter. researchgate.net This can lead to a release of phosphate from the sediments in excess of iron, particularly during periods of low oxygen. researchgate.net

The table below summarizes the key processes influencing iron and phosphate dynamics in sediment porewater.

ProcessDescriptionKey Chemical SpeciesImpact on Phosphate Availability
Reductive Dissolution of Iron Oxides Under anaerobic conditions, iron (oxyhydr)oxides are reduced, releasing adsorbed and co-precipitated phosphate into the porewater. awi.deFe(III) oxides, PO₄³⁻Increases dissolved phosphate
Sorption to Iron Oxides In oxic or suboxic zones, dissolved phosphate can adsorb onto the surface of iron (oxyhydr)oxides. nih.govFe(III) oxides, PO₄³⁻Decreases dissolved phosphate
Vivianite Precipitation In anoxic, non-sulfidic zones with high concentrations of dissolved Fe²⁺ and phosphate, vivianite can precipitate. nih.govawi.deFe²⁺, PO₄³⁻Sequesters phosphate in a mineral phase
Interaction with Organic Matter Organic matter can bind Fe²⁺, preventing its co-precipitation with phosphate and potentially leading to a net release of phosphate from sediments. researchgate.netFe²⁺, PO₄³⁻, Organic MatterCan increase dissolved phosphate

Catalytic Reaction Mechanisms involving Iron Phosphides

Iron phosphides have emerged as a noteworthy class of materials in the field of catalysis, particularly for ammonia synthesis. Their unique electronic and structural properties, which differ from pure iron, offer alternative reaction pathways.

Mechanistic Insights into Ammonia Synthesis on Fe₂P Catalysts

Recent research utilizing density functional theory (DFT) has provided significant insights into the mechanism of ammonia synthesis on iron phosphide (B1233454) (Fe₂P) catalysts. dntb.gov.uamdpi.com Unlike traditional iron catalysts where the direct dissociation of dinitrogen (N₂) is the dominant and often rate-limiting step, Fe₂P surfaces exhibit a more complex and potentially more efficient mechanism. dntb.gov.uamdpi.commdpi.com

A key finding is that the incorporation of phosphorus into the iron lattice modifies the electronic structure of the catalyst surface. mdpi.com This modification leads to a weakening of the binding strength of nitrogen-containing intermediates (NHₓ, where x = 0, 1, 2). mdpi.com This is a crucial difference from pure iron surfaces, where these intermediates can bind too strongly, hindering the subsequent hydrogenation steps required to form ammonia. mdpi.com

On Fe₂P(001) surfaces, multiple competing pathways for the cleavage of the N-N bond become viable. dntb.gov.uamdpi.com These include routes that involve the pre-hydrogenation of the adsorbed N₂ molecule, forming intermediates such as *NNH. dntb.gov.uamdpi.com This "hydrogen-assisted" pathway is less favorable on pure iron surfaces under typical Haber-Bosch conditions. dntb.gov.ua The ability of Fe₂P to facilitate these alternative pathways suggests a way to circumvent the traditional trade-off between N-N bond activation and the hydrogenation of the resulting nitrogen species. dntb.gov.ua

N-N Bond Cleavage and Hydrogenation Pathways

The mechanism of N-N bond cleavage and subsequent hydrogenation on Fe₂P catalysts can proceed through several associative pathways, which stand in contrast to the purely dissociative mechanism often observed on iron catalysts. mdpi.comacs.org

In a dissociative mechanism , the N≡N triple bond is broken first, leading to two adsorbed nitrogen atoms on the catalyst surface, which are then sequentially hydrogenated. acs.org

N₂ + 2* → 2*N *N + *H → *NH *NH + *H → *NH₂ *NH₂ + *H → *NH₃ *NH₃ → NH₃ + *

In an associative mechanism , the adsorbed N₂ molecule is first hydrogenated before the N-N bond is cleaved. d-nb.info This can occur through different routes:

Distal Pathway: One nitrogen atom is sequentially hydrogenated to form the first NH₃ molecule, which then desorbs, leaving the second nitrogen atom to be hydrogenated. acs.org *N₂ + *H → *NNH *NNH + *H → *NNH₂ *NNH₂ → *N + NH₃ N + 3H → *NH₃

Alternating (or Consecutive) Pathway: Hydrogen atoms are added to alternating nitrogen atoms. d-nb.info *N₂ + *H → *NNH *NNH + *H → *HNNH *HNNH → *NH + *NH *NH + *H → *NH₂ *NH₂ + *H → *NH₃

On Fe₂P surfaces, DFT studies suggest that the activation barrier for N-N bond cleavage is significantly lowered when the N₂ molecule is first hydrogenated to intermediates like diazene (B1210634) (N₂H₂) or hydrazine (B178648) (N₂H₄). mdpi.com For instance, the activation barrier for the dissociation of adsorbed N₂H₂ on an Fe-doped Ni₂P surface was found to be dramatically lower than that for direct N₂ dissociation. mdpi.com This indicates that the hydrogen-assisted N-N bond activation is a crucial feature of the catalytic cycle on these phosphide materials. mdpi.com

The table below outlines the key mechanistic pathways for N₂ activation and hydrogenation.

Mechanistic PathwayDescriptionKey IntermediatesCatalyst Favorability
Dissociative Direct cleavage of the N≡N bond followed by hydrogenation of adsorbed nitrogen atoms. acs.orgNTraditional Fe catalysts mdpi.com
Associative (Distal) Sequential hydrogenation of one N atom to form NH₃, followed by hydrogenation of the second N atom. acs.orgNNH, NNH₂Fe₂P, Ru-based catalysts dntb.gov.uaacs.org
Associative (Alternating) Hydrogen atoms are added to both nitrogen atoms before N-N bond cleavage. d-nb.infoNNH, *HNNHFe₂P, other transition metal phosphides dntb.gov.uad-nb.info

Computational and Theoretical Modeling of Ammonium Iron Phosphate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of materials like ammonium (B1175870) iron phosphate (B84403). arxiv.orgscispace.com DFT is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and solids. scispace.comacs.org Instead of solving the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, making it computationally feasible for larger systems. This approach allows for the accurate calculation of various material properties, including adsorption energies, reaction mechanisms, and surface electronic structures, providing a molecular-level understanding of the system's reactivity. arxiv.orgmdpi.com

DFT calculations are instrumental in predicting the adsorption energies and binding strengths of molecules on the surfaces of iron phosphate materials. This is crucial for understanding processes like catalysis, nutrient uptake, and material synthesis. Adsorption energy determines the strength of the bond between an adsorbate (like an ammonium or phosphate ion) and a surface; a higher energy indicates stronger binding. mdpi.com

Researchers use DFT to model the interaction between various chemical species and specific crystal facets of iron-based materials. For example, studies on goethite (α-FeOOH), an iron oxyhydroxide, have used DFT to compare the binding energies of phosphate surface complexes. researchgate.net Calculations can distinguish between different adsorption configurations, such as monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms), and determine their relative stabilities on different crystal surfaces. researchgate.net

Similarly, DFT has been employed to investigate the adsorption of ammonium (NH₄⁺) and phosphate (PO₄³⁻) ions on iron (hydr)oxide surfaces. researchgate.net These calculations revealed that phosphate adsorption can influence subsequent ammonium adsorption by altering the surface electrostatics. researchgate.net Quantum chemical calculations have quantified the binding energies and enthalpies for various ligands with iron ions, showing that phosphate-containing ligands exhibit particularly strong binding with Fe³⁺. mdpi.com The ability to predict these energies is essential for designing materials with selective adsorption properties. arxiv.orgacs.org

Table 1: DFT-Calculated Binding Energies for Phosphate Ligands with Metal Ions

LigandMetal IonBinding Energy (eV)
Phosphoric acid ionFe³⁺> Carboxylic acid ion
Phosphorous acid ionFe³⁺1.12 eV higher than with Cu²⁺
Carboxylic acid ionFe³⁺0.444 eV higher than with Cu²⁺
Sulfonic acid ionFe³⁺0.664 eV higher than with Cu²⁺
Sulfuric acid ionFe³⁺0.382 eV higher than with Cu²⁺

This table presents a qualitative and quantitative comparison of binding strengths for different ligands with Fe³⁺ and Cu²⁺, as determined by DFT calculations. The data highlights the strong affinity of phosphate-based ligands for iron(III). mdpi.com

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the identification of intermediate species and high-energy transition states. mdpi.com This provides a step-by-step understanding of the reaction mechanism. A prominent example is the study of ammonia (B1221849) (NH₃) synthesis, a critical industrial process, on iron-based catalysts. mdpi.compreprints.org

The Haber-Bosch process traditionally uses iron catalysts to dissociate the strong N≡N triple bond, which is often the rate-determining step. mdpi.com DFT studies on iron phosphide (B1233454) (Fe₂P and FeP) catalysts have explored alternative reaction pathways. mdpi.comrsc.org These calculations show that phosphorus incorporation modifies the electronic structure of the iron catalyst, which in turn alters the binding strength of nitrogen intermediates (NHₓ). mdpi.com On Fe₂P, the binding of NHₓ intermediates is weaker compared to pure iron, which can facilitate the subsequent hydrogenation steps required to form ammonia. mdpi.com

Furthermore, DFT calculations can identify multiple competing pathways for N₂ activation. On Fe₂P, routes involving the pre-hydrogenation of N₂ (forming intermediates like NNH₂) become more favorable compared to the direct dissociation of N₂ that dominates on pure iron surfaces. mdpi.com By calculating the energy barriers for each step, DFT can pinpoint the rate-limiting step and provide insights for designing more efficient catalysts that operate under milder conditions. mdpi.comrsc.org

The reactivity of a material is fundamentally governed by its electronic structure. DFT allows for a detailed analysis of the distribution of electrons at a material's surface, revealing how this structure dictates catalytic and chemical properties. arxiv.orgacs.org

In the context of iron phosphates, DFT studies have shown how the introduction of phosphorus modifies the surface electronic structure of iron. mdpi.com This modification can create unique active sites. For instance, the addition of phosphorus can introduce Lewis acid sites that alter the binding trends for reaction intermediates. mdpi.com DFT calculations combined with Natural Bond Orbital (NBO) analysis can quantify the charge transfer between metal ions (like Fe³⁺) and ligands (like water or phosphate), revealing the nature of the chemical bonds. acs.org Studies on iron(II) and iron(III) aqua ions have used this approach to determine that Fe³⁺ is an excellent π-acceptor, a property that influences its bonding and reactivity. acs.org

By modeling the electronic structure of materials like iron phosphate glass, researchers can predict properties such as the electronic band-gap and magnetic moment of iron atoms, which are crucial for applications in batteries and waste immobilization. arxiv.org This theoretical analysis provides a fundamental understanding that links the atomic composition of ammonium iron phosphate to its functional properties. rsc.org

Elucidation of Reaction Mechanisms and Transition States (e.g., Ammonia Synthesis)

Thermodynamic Modeling of Phase Formation and Stability

Thermodynamic modeling is essential for predicting the conditions under which different solid phases of this compound can form and remain stable. This involves calculating key thermodynamic parameters and using them to understand and control crystallization processes, which is particularly relevant for applications in fertilizer production and resource recovery from wastewater. colab.wsd-nb.info

The standard enthalpy of formation (ΔfH° or ΔfH⦵) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (usually 298.15 K and 1 bar). wikipedia.org A negative value indicates that the formation of the compound is an exothermic process and that the compound is enthalpically stable relative to its constituent elements. wikipedia.org

For ammonium iron phosphates, this value can be determined experimentally using techniques like solution calorimetry. In this method, the heat of dissolution of the compound and its precursors in a specific solvent is measured precisely. Using Hess's Law, a thermochemical cycle is constructed to calculate the standard enthalpy of formation.

For ammonium-iron(III) bis(hydrogenphosphate), NH₄Fe(HPO₄)₂, the standard enthalpy of formation has been determined through this method. The experimentally measured value provides critical data for thermodynamic databases and for modeling the thermal behavior and reaction energetics of the compound. researchgate.net Similar studies have been conducted for a range of related ammonium transition metal phosphates, providing a basis for understanding how the identity of the metal ion influences the compound's stability. acs.org

Table 2: Standard Molar Enthalpy of Formation for this compound and Related Compounds

CompoundFormulaStandard Molar Enthalpy of Formation (kJ·mol⁻¹) at 298.15 K
Ammonium-iron(III) bis(hydrogenphosphate)NH₄Fe(HPO₄)₂-2641.52 ± 0.06 researchgate.net
Ammonium manganese(II) phosphate monohydrateNH₄MnPO₄·H₂O-1925.01 ± 0.25 acs.org
Ammonium cobalt(II) phosphate monohydrateNH₄CoPO₄·H₂O-1754.91 ± 0.43 acs.org
Ammonium nickel(II) phosphate monohydrateNH₄NiPO₄·H₂O-1755.48 ± 0.39 acs.org
Ammonium copper(II) phosphate monohydrateNH₄CuPO₄·H₂O-1636.41 ± 0.36 acs.org

This table provides the experimentally determined standard molar enthalpy of formation for NH₄Fe(HPO₄)₂ and other related ammonium transition metal phosphates, illustrating the thermodynamic stability of these compounds. researchgate.netacs.org

The formation of crystalline solids like this compound from a solution is governed by the solution's supersaturation state. The saturation index (SI) is a thermodynamic measure used to quantify this state. It is calculated as the logarithm of the ratio of the ion activity product (IAP) to the thermodynamic solubility product (Ksp) of a specific mineral.

SI = log (IAP / Ksp)

If SI > 0, the solution is supersaturated, and precipitation of the mineral is thermodynamically favorable.

If SI = 0, the solution is at equilibrium (saturated).

If SI < 0, the solution is undersaturated, and the solid phase will tend to dissolve.

Computational models, often implemented in software like Visual MINTEQ, are used to perform these calculations. mdpi.com These models take into account the concentrations of all relevant ions (e.g., Fe²⁺, NH₄⁺, PO₄³⁻), pH, and temperature to determine the speciation of ions in solution and calculate the SI for various possible solid phases. d-nb.infomdpi.com

Studies on the formation of the iron(II) phosphate mineral vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) have shown that solutions can be highly supersaturated (e.g., SI = 10.19) before crystallization occurs, often through the formation of an initial amorphous phase that later transforms into the crystalline product. acs.orgnih.gov By calculating the SI for different potential precipitates (e.g., vivianite vs. ferric hydroxide), researchers can predict which mineral is most likely to form under specific pH and concentration conditions. mdpi.com This predictive capability is crucial for controlling the crystallization process to recover desired products like iron phosphates from complex aqueous systems. researchgate.net

Standard Enthalpy of Formation Determination

Kinetic Modeling and Rate Predictions

Kinetic modeling is essential for understanding the reaction mechanisms and predicting the rate of transformation in chemical systems involving this compound. Such models are crucial for designing and optimizing reactors, particularly in processes like synthesis and thermal decomposition. The kinetic analysis of the thermal decomposition of related compounds, such as diamin iron(III) phosphate (Fe(NH₃)₂PO₄), provides valuable data, including activation energies, which are fundamental inputs for rate predictions. mdpi.comnih.gov

Kinetic studies on the thermal decomposition of Fe(NH₃)₂PO₄ have been performed using isoconversional methods, such as the modified Friedman (MFR) and Vyazovkin (Vyaz) methods, applied to thermogravimetric data. mdpi.com These analyses reveal how the activation energy (E) changes with the extent of conversion (α). For instance, in the decomposition of large crystals of Fe(NH₃)₂PO₄, the process occurs in distinct steps corresponding to the loss of ammonia. mdpi.com The apparent activation energy for the first step of ammonium loss (0.05 < α < 0.50) is approximately 100 kJ mol⁻¹. mdpi.com This is followed by a second step (0.50 < α < 0.70) with an activation energy of about 110 kJ mol⁻¹, and a third step (0.70 < α < 0.90) with an activation energy of around 100 kJ mol⁻¹. mdpi.com Such detailed kinetic parameters are vital for constructing accurate kinetic models. mdpi.comresearchgate.net

Table 1: Activation Energies for Thermal Decomposition of Diamin Iron(III) Phosphate

This table presents the apparent activation energy (E) at different stages of conversion (α) during the thermal decomposition of large crystals of Fe(NH₃)₂PO₄, as determined by isoconversional methods. Data sourced from kinetic analysis studies. mdpi.com

Conversion Range (α)Corresponding ProcessApparent Activation Energy (E) (kJ mol⁻¹)
0.05 < α < 0.50First step of ammonium loss~100
0.50 < α < 0.70Second step of ammonium loss~110
0.70 < α < 0.90Third step of ammonium loss~100

The Brønsted-Evans-Polanyi (BEP) principle is a cornerstone of chemical kinetics, establishing a linear relationship between the activation energy (Eₐ) of a reaction and its enthalpy of reaction (ΔH). nih.gov This relationship is expressed as Eₐ = E₀ + αΔH, where E₀ and α are constants for a class of similar reactions. nih.gov BEP relationships are powerful tools in computational catalysis and kinetics, as they allow for the estimation of kinetic barriers based on more easily calculable thermodynamic data, thereby enabling high-throughput screening of materials and reaction pathways. researchgate.netresearchgate.net

In the context of this compound systems, direct application of BEP relationships in published literature is not prominent. However, the principle is broadly applicable to families of reactions such as (de)hydrogenation, N-H bond formation, and dissociation reactions at catalyst surfaces. researchgate.netacs.org For instance, BEP relations have been successfully used to model ammonia synthesis over transition metal catalysts and to understand electrocatalytic reduction reactions. researchgate.netresearchgate.net

The kinetic data from the thermal decomposition of iron(III) phosphates provide the foundational parameters required to develop BEP relationships. mdpi.com By studying a series of related decomposition reactions (e.g., by substituting the metal cation or modifying ligands), one could potentially establish a BEP relationship correlating the activation energy for ammonia release with the binding energy of ammonia to the solid matrix. Such a relationship would be invaluable for predicting the thermal stability and decomposition kinetics of a wide range of similar phosphate-based materials without requiring extensive experimental investigation for each compound. While BEP relationships are often applied in surface catalysis, their principles can also extend to solid-state reactions where bond-breaking is the rate-determining step. nih.gov

Computational Fluid Dynamics (CFD) for Process Optimization in Slurry Systems

Computational Fluid Dynamics (CFD) is a powerful numerical tool used to simulate fluid flow, heat transfer, and chemical reactions. In the context of this compound, CFD is particularly valuable for optimizing processes that involve slurry systems, such as precipitation, crystallization, and pipeline transport. researchgate.netucl.ac.uk Transporting phosphate ore as a slurry is a common industrial practice, and CFD modeling helps in understanding and controlling the dynamic behavior of these solid-liquid mixtures. researchgate.net

CFD models for slurry systems often employ a Eulerian multiphase approach, where both the liquid (e.g., water) and solid (e.g., this compound particles) phases are treated as interpenetrating continua. researchgate.net This complex model solves a set of momentum and continuity equations for each phase, accounting for interfacial forces like drag. bbaconsultants.com Such simulations can predict key process parameters, including velocity profiles, particle concentration distribution, pressure drop, and erosion rates in pipelines and reactors. researchgate.netbbaconsultants.comresearchgate.net

In the synthesis of ammonium phosphate via reactive precipitation, CFD can model the interplay between hydrodynamics (mixing), chemical kinetics, and the crystallization process (nucleation and growth). ucl.ac.ukcapes.gov.br By simulating the supersaturation profile within a reactor, CFD helps in optimizing impeller design, feed locations, and operating conditions to control the final particle size distribution, which is a critical quality attribute. ucl.ac.uk The models can link hydrodynamics with population balance models to track the evolution of the crystal size distribution throughout the vessel. ucl.ac.ukresearchgate.net This integrated approach allows for the optimization of the process to achieve desired product characteristics and process efficiency. ucl.ac.ukmdpi.comnih.gov

Table 2: Applications of CFD in Phosphate Slurry Process Optimization

This table summarizes various applications of Computational Fluid Dynamics (CFD) in optimizing processes involving phosphate slurries, including the models used and the key parameters investigated.

Application AreaCFD Model ApproachKey Optimized ParametersReferences
Slurry Transport Eulerian MultiphaseFlow velocity, particle concentration, pressure drop, erosion prediction researchgate.netbbaconsultants.comdiva-portal.org
Reactive Precipitation CFD with Population BalanceSupersaturation, nucleation & growth rates, particle size distribution ucl.ac.ukcapes.gov.brmdpi.com
Mixing in Stirred Vessels Reynolds Stress Model, k-ε ModelImpeller design, feed location, mixing efficiency, flow pattern ucl.ac.uk

Applications and Functional Research of Ammonium Iron Phosphate

Precursors for Advanced Electrode Materials in Rechargeable Batteries

Ammonium (B1175870) iron phosphate (B84403) compounds are pivotal in the synthesis of high-performance cathode materials for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. They act as precursors, providing the essential iron and phosphate framework for the final electrode material.

Ammonium iron phosphate is a key precursor for synthesizing phospho-olivine cathode materials, most notably Lithium Iron Phosphate (LiFePO₄) and Sodium Iron Phosphate (NaFePO₄). The synthesis process often involves the use of an this compound precursor, such as NH₄FePO₄·H₂O or by combining an iron source (like ferrous oxalate (B1200264) or iron sulfate), a phosphorus source (like ammonium dihydrogen phosphate), and a lithium or sodium source (like lithium carbonate or sodium carbonate). researchgate.netresearchgate.net

Several methods are employed to convert these precursors into the final crystalline cathode material:

Solid-State Reaction: This method involves mixing the precursor powders (e.g., NH₄FePO₄·H₂O and a lithium source) and then heating them at high temperatures (calcination) under an inert atmosphere. researchgate.netui.ac.idacs.org For example, LiFePO₄ can be produced by reacting an iron phosphate precursor with lithium carbonate at temperatures around 720±20°C. airccse.com

Hydrothermal/Solvothermal Synthesis: In this approach, the precursors are reacted in a sealed vessel (autoclave) in a solvent (water for hydrothermal, another solvent for solvothermal) at elevated temperatures and pressures. acs.orgrsc.org This method allows for good control over particle size and morphology. For instance, NaFePO₄ nanoparticles have been synthesized hydrothermally using sodium carbonate, ferrous carbonate, and di-ammonium hydrogen phosphate at 140°C for 16 hours.

Co-precipitation Method: This technique involves precipitating an iron phosphate precursor, such as FePO₄·xH₂O, from a solution containing iron salts and a phosphate source like ammonium dihydrogen phosphate (NH₄H₂PO₄). mrs-k.or.krsci-hub.se This precursor is then lithiated in a subsequent step to form LiFePO₄.

The choice of synthesis route and the specific ammonium phosphate precursor significantly influences the properties of the resulting cathode material. researchgate.net

The design of the this compound precursor—including its particle size, morphology (shape), and crystallinity—has a decisive impact on the electrochemical performance of the final LiFePO₄ and NaFePO₄ cathodes. ias.ac.in The characteristics of the precursor are often inherited by the final product, affecting key performance metrics like capacity, rate capability, and cycle life. ias.ac.in

Morphology and Particle Size: The morphology of LiFePO₄ particles can be controlled by adjusting synthesis conditions, such as the concentration of the precursor solution in solvothermal methods. researchgate.net Research shows that increasing precursor concentration can change particle shape from spindles to plates, which affects electrochemical performance. acs.orgresearchgate.net Smaller, nano-sized primary particles are generally desirable as they shorten the diffusion path for lithium ions, leading to better rate performance and higher capacity. rsc.orgmrs-k.or.krgoogle.com For instance, hollow and roughened spindle-like particles have demonstrated superior electrochemical properties due to their higher specific surface area. acs.org

Crystallinity and Purity: Using a highly crystalline iron phosphate precursor can lead to a final LiFePO₄/C material with fewer defects, which provides more efficient channels for Li-ion transport. ias.ac.in Crystalline precursors also tend to have lower levels of impurities, which can negatively affect battery performance. ias.ac.in

The following table summarizes research findings on how precursor design affects the electrochemical performance of LiFePO₄.

Precursor Design ParameterEffect on Precursor/Final MaterialImpact on Electrochemical PerformanceReference
Concentration (Solvothermal)Changes morphology from spindle-shape to plate-type as concentration increases from 0.15 M to 0.90 M.An optimal concentration (0.3 M) yields nanoplates with high discharge capacity (157.3 mAh/g at 1C) and excellent cycling stability (95% retention after 1000 cycles). researchgate.net
Particle Size Grading (Small:Large Ratio)Affects morphology and tap density. A 3:1 ratio results in a more uniform particle distribution.The 3:1 ratio achieved the highest discharge capacity of 159.4 mAh/g. Graded precursors can lead to higher tap densities (up to 2.483 g/cm³). mdpi.com
Crystallinity (Amorphous vs. Crystalline)Crystalline FePO₄ precursors are more uniform and have fewer impurities than amorphous ones.LiFePO₄/C from crystalline precursors shows significantly better performance, including improved capacity retention at low temperatures and lower capacity fade over cycling. ias.ac.in
Presence of NH₄⁺ and Citric Acid (CA)Mediates morphological transformation, leading to hollow and barrel-like particles.Hollow and roughened particles (formed without NH₄⁺) show superior performance due to higher surface area and shorter Li⁺ diffusion lengths. acs.org

Synthesis of Lithium and Sodium Phospho-olivine Cathodes

Catalytic Systems and Supports

This compound serves as a precursor for iron phosphide-based catalysts, which are gaining attention for their activity in important industrial and environmental chemical reactions.

Iron phosphide (B1233454) (FeP and Fe₂P) catalysts, which can be synthesized from iron and phosphorus-containing precursors like ammonium phosphate, are emerging as highly effective materials for ammonia (B1221849) (NH₃) synthesis. mdpi.com These catalysts are being explored for both the traditional Haber-Bosch process and for electrochemical ammonia production, offering potential pathways that operate under milder conditions than conventional iron-based catalysts. mdpi.com

Theoretical studies suggest that the incorporation of phosphorus into iron modifies the catalyst's electronic structure. mdpi.com This modification can weaken the binding of nitrogen-containing intermediates (NHx) on the catalyst surface and open up alternative reaction pathways for breaking the strong N≡N triple bond, potentially circumventing limitations of traditional catalysts. mdpi.com This could lead to more energy-efficient ammonia production. mdpi.comresearchgate.net

The catalytic applications of iron phosphates and phosphides derived from this compound precursors extend beyond ammonia synthesis.

Electrochemical Nitrate (B79036) Reduction: Iron phosphide catalysts (FeP and Fe₂P) have shown exceptional performance in the electrochemical reduction of nitrate (NO₃⁻) to ammonia. researchgate.netulpgc.es This process is significant for both wastewater treatment (removing harmful nitrates) and sustainable ammonia production. The Fe₂P phase, in particular, has demonstrated high Faradaic efficiency (up to 96%) and stability for this conversion. researchgate.netwiley.com

Selective Catalytic Reduction (SCR) of NOx: Phosphate-modified iron oxide catalysts, which form iron phosphate species (FePO₄), have been developed for the selective catalytic reduction of nitrogen oxides (NOx) with ammonia. nih.gov The formation of FePO₄ increases the number of acid sites on the catalyst and enhances its redox ability, leading to improved NOx conversion and greater resistance to poisoning by alkali metals. nih.gov

Other Reactions: Iron phosphide catalysts have also been investigated for other chemical processes, including hydrodesulfurization (removing sulfur from petroleum) and hydrogen evolution reactions (HER). Iron phosphate has also shown catalytic activity in the conversion of biomass-derived furfural. researchgate.net

Iron Phosphides in Sustainable Ammonia Production

Environmental Engineering for Nutrient Management and Remediation

This compound compounds have direct applications in environmental science, primarily due to their low solubility and ability to sequester or slowly release specific ions.

Nutrient Management: Metal ammonium phosphates, including ferrous ammonium phosphate, are effective as slow-release fertilizers. californiaagriculture.orgacs.org Their limited solubility ensures that nutrients like nitrogen and phosphate are released gradually into the soil, matching the uptake rate of plants. californiaagriculture.org This reduces the immediate loss of nutrients through leaching, making them efficient and long-lasting nutrient sources for plants. californiaagriculture.org

Remediation and Immobilization: Iron phosphate materials are being explored for the remediation of contaminated environments. They have shown potential for sequestering heavy metals. For example, an iron-phosphate framework, (NH₄)Fe₂(PO₄)₂(OH)·2H₂O, was designed to capture mercury (Hg) and minimize its microbial conversion into the highly toxic methylmercury. acs.org Iron phosphate has also been tested for the simultaneous stabilization of arsenic (As) and lead (Pb) in contaminated soils. frontiersin.org Furthermore, ammonium phosphate itself can act as a corrosion inhibitor for steel in concrete, forming a protective iron phosphate layer and thus extending the life of infrastructure. mdpi.comresearchgate.net

Nutrient Removal from Water: Iron-loaded zeolites, synthesized using sources of iron, ammonium, and phosphate, can be used to remove excess ammonium and phosphate from wastewater. eeer.org This heterogeneous removal process avoids the production of chemical sludge often associated with coagulation methods. eeer.org

Phosphorus Recovery as Vivianite (B12648973) from Aqueous Solutions

Vivianite, a hydrated iron(II) phosphate mineral (Fe₃(PO₄)₂·8H₂O), has emerged as a promising vehicle for phosphorus removal and recovery from wastewater. acs.orgnih.gov The crystallization of vivianite offers a method to retrieve phosphorus that can be repurposed, for example, as a slow-release fertilizer or in the production of lithium iron phosphate for batteries. researchgate.net The formation of vivianite is influenced by several factors, including pH, the molar ratio of iron to phosphorus (Fe/P), and the presence of dissolved oxygen. nih.govresearchgate.net

Research has shown that the efficiency of phosphorus removal through vivianite crystallization is highly dependent on pH. acs.orgnih.gov At a pH of 5, the process is slow, resulting in highly crystalline vivianite but with a phosphorus removal efficiency of only 30-40%. acs.orgnih.gov In contrast, at a pH of 6 and 7 in environments with low dissolved oxygen, phosphorus removal can exceed 90%. acs.orgnih.gov However, the presence of dissolved oxygen can lead to the oxidation of Fe(II) to Fe(III), which forms amorphous ferric oxyhydroxide. This can interfere with vivianite crystallization, although it can also induce the aggregation of fine crystals, leading to larger solid particles. acs.orgnih.gov The optimal conditions for phosphorus recovery as vivianite from anaerobic fermentation supernatant have been identified as a pH of 7.8, an Fe/P molar ratio of 1.74, and a stirring speed of 500 rpm, achieving a 90.54% phosphorus recovery rate. researchgate.net

The thermodynamic properties of vivianite crystallization are also a key area of study. The process is thermodynamically compatible with phosphorus-rich anaerobic digestion systems found in sewage treatment plants. researchgate.net The supersaturation index (SI) is a critical parameter, with effective crystallization occurring at an SI greater than 4. researchgate.net Below this, at a pH of 6, nucleation is insufficient, while at a pH of 8, simple precipitation dominates over crystallization. researchgate.net The introduction of seed materials like quartz grains can enhance crystallization by providing nucleation sites, thereby accelerating the reaction and reducing the required level of supersaturation. researchgate.net

Removal of Ammonium and Phosphate by Iron-Modified Adsorbents (e.g., Zeolites, Biochar)

Iron-modified adsorbents, such as zeolites and biochar, are effective materials for the simultaneous removal of ammonium and phosphate from aqueous solutions, addressing the problem of eutrophication. biochartoday.commdpi.com

Iron-Modified Zeolites:

Natural zeolites have a good capacity for ammonium adsorption but are less effective for phosphate. stuba.sk Modifying zeolites with iron significantly enhances their phosphate removal capabilities. researchgate.netresearchgate.net For instance, incorporating Fe(III) into a natural clinoptilolite zeolite can increase its phosphate uptake from 0.6 mg-P/g to 3.4 mg-P/g. researchgate.netresearchgate.net This improvement is attributed to the presence of hydroxyl groups (≅Fe-OH) on the zeolite surface, which act as active sites for phosphate removal. researchgate.netresearchgate.net While iron modification boosts phosphate adsorption, it can slightly decrease the ammonium sorption capacity. researchgate.netresearchgate.net The primary mechanisms for removal are ion exchange and adsorption. eeer.org Iron-exchanged zeolites (IEZ) have shown greater phosphate removal than iron-calcined zeolites (ICZ). eeer.org

Table 1: Ammonium and Phosphate Adsorption Capacities of Natural and Iron-Modified Zeolites

Adsorbent Type Ammonium Adsorption Capacity (mg-N/g) Phosphate Adsorption Capacity (mg-P/g)
Natural Clinoptilolite (Z-N) 33 ± 2 0.6 ± 0.1
Iron-Modified Zeolite (Z-Fe) 27 ± 2 3.4 ± 0.2

Data from Guaya et al. (2016). researchgate.netresearchgate.net

Iron-Modified Biochar:

Biochar, a carbonaceous material produced from the pyrolysis of biomass, can also be modified with iron to enhance its nutrient removal properties. u-szeged.hu Unmodified biochar has a relatively low adsorption capacity for ammonium (less than 20 mg/g) and even lower for nitrate due to electrostatic repulsion. sci-hub.se However, modifying biochar with metals like iron significantly increases its capacity to remove ammonium, nitrate, and phosphate. sci-hub.se The primary mechanism for phosphate removal by iron-modified biochar is the precipitation of phosphate by metal oxides on the biochar surface. sci-hub.se Iron modification of certain biochars has been shown to decrease the subsequent release of the sorbed phosphorus, making it a more stable slow-release fertilizer. researchgate.net For instance, iron modification of a specific biochar decreased phosphorus release to just 3% of its total phosphorus content. researchgate.net

Role in Biogeochemical Cycling and Water Quality Control

This compound plays a significant role in the biogeochemical cycling of iron, nitrogen, and phosphorus, which are crucial for many environmental processes, including ocean productivity and the fate of nutrients. iastate.eduresearchgate.net The interaction between these elements influences their speciation, mobility, and reactivity in the environment. researchgate.net In many ecosystems, phosphorus is a limiting nutrient, and its availability is often controlled by its interaction with iron. labxchange.org In oxygenated waters, oxidized iron can bind with phosphate, sequestering it. uga.edu When conditions become anoxic, such as in sediments, this iron is reduced, releasing the phosphate back into the water. uga.edu

The microbial world plays a vital role in these cycles. For example, some microbes can couple the oxidation of ammonium or methane (B114726) to the reduction of Fe(III). iastate.eduresearchgate.net This process can influence the availability of both nitrogen and phosphorus. In some soils, the addition of ammonium nitrogen can lead to the release of mineral-bound phosphate through a process involving ammonia oxidation coupled with Fe(III) reduction. nih.gov

The controlled formation of iron phosphates is a key strategy for water quality control, particularly in managing eutrophication caused by excess phosphorus. researchgate.netapecwater.com The application of iron-based materials to remove phosphorus from water is a well-established practice. mdpi.com The resulting iron phosphate precipitates can then be managed to prevent the re-release of phosphorus.

Valorization of Waste Materials: Spent Catalysts to Fertilizers

Spent catalysts from industrial processes, such as high-temperature shift (HTS) catalysts used in fertilizer factories, often contain significant amounts of metals like iron. tsijournals.com Instead of being disposed of in landfills, which poses environmental risks due to metal leaching, these spent catalysts can be valorized. tsijournals.com One promising route is to use them as a source of iron for the production of other valuable products. Research has explored the development of processes to recover metals from these catalysts. tsijournals.com

A recent study has demonstrated the potential to create a slow-release ammonium ferrous phosphate fertilizer from an iron hydroxyphosphate electro-Fenton catalyst used for wastewater treatment. researchgate.net This represents a circular economy approach, where a material used for environmental remediation is then repurposed into a product that enhances agricultural sustainability.

Agricultural Research on Nutrient Availability and Soil Interactions

Mechanisms of Slow-Release Nutrient Delivery in Soil Systems

Ammonium iron phosphates are a type of slow-release fertilizer (SRF). californiaagriculture.org Unlike conventional, highly soluble fertilizers, SRFs release their nutrients gradually over time. ufl.edu The mechanism of nutrient release from metal ammonium phosphates is based on their limited solubility. californiaagriculture.org When a plant root absorbs ammonium ions from the soil solution that is in equilibrium with the metal ammonium phosphate, more of the mineral dissolves to replace the depleted ammonium. californiaagriculture.org

The rate of nutrient release is influenced by several factors, including:

Particle Size: Smaller particles have a larger surface area and therefore dissolve and release nutrients more quickly. researchgate.net

Soil Moisture: Increased soil moisture generally leads to increased dissolution of the fertilizer. californiaagriculture.org

Soil pH: The solubility of metal ammonium phosphates is affected by pH. fao.org

Biochar-based slow-release fertilizers are also being extensively researched. nih.gov Biochar can be impregnated with nutrient sources, and its porous structure facilitates the controlled release of nutrients like ammonium and phosphate. researchgate.net This can improve nutrient use efficiency and reduce losses to the environment. researchgate.netmdpi.com

Impact on Soil Mineral Transformation and Nutrient Dynamics

The application of this compound can influence soil mineral transformations and the dynamics of other nutrients. The addition of phosphate to soils can affect the transformation of iron oxyhydroxides. acs.org Adsorbed phosphate can hinder the transformation of ferrihydrite to other, more crystalline iron minerals. acs.org However, it can also enhance the reductive dissolution of ferrihydrite, potentially increasing the availability of iron under certain conditions. acs.org

The form of nitrogen supplied to plants can also impact nutrient dynamics in the rhizosphere, the soil zone immediately surrounding plant roots. nih.gov The uptake of ammonium by plants leads to the acidification of the rhizosphere, which can increase the solubility and availability of phosphorus. nih.gov This is in contrast to nitrate nutrition, which tends to increase rhizosphere pH. nih.gov

Biochar-based fertilizers can also significantly impact soil nutrient dynamics. researchgate.net They can enhance the soil's cation exchange capacity, promote microbial activity, and improve water retention. researchgate.net By combining biochar with nitrogen fertilizers, it is possible to modify soil nitrogen dynamics, reducing losses from leaching and volatilization. researchgate.net

Plant-Soil-Nutrient Interplay in the Presence of Ammonium Iron Phosphates

Ammonium iron phosphates, particularly ferrous ammonium phosphate (FeNH₄PO₄·H₂O), represent a class of sparingly soluble compounds that function as slow-release fertilizers. Their presence in the soil initiates a complex series of interactions that influence nutrient availability, soil properties, and plant uptake mechanisms. Unlike highly soluble conventional fertilizers, the efficacy of this compound is rooted in its gradual nutrient release and its ability to modify the chemical environment of the rhizosphere.

Nutrient Release Dynamics and Soil Interactions

As a member of the metal ammonium phosphate group, ferrous ammonium phosphate has very low solubility in water. tandfonline.comcaliforniaagriculture.org This characteristic prevents the rapid, high-concentration release of nutrients that can lead to leaching losses and potential salt stress on plants. californiaagriculture.org The release of nitrogen, phosphorus, and iron is a controlled process governed by the compound's solubility equilibrium and, significantly, by biological activity in the soil. tandfonline.comcaliforniaagriculture.org

Research suggests that the dissolution is not a simple physical process but is linked to microbial action. tandfonline.com As plant roots absorb ammonium (NH₄⁺) from the soil solution, or as nitrifying bacteria convert it to nitrate (NO₃⁻), the equilibrium is disturbed, prompting more of the ferrous ammonium phosphate to dissolve to replenish the ammonium ions. tandfonline.comcaliforniaagriculture.org This process results in a steady, long-term supply of nutrients. A laboratory leaching study demonstrated this slow-release characteristic, showing that nitrogen and phosphorus leached slowly over several months from pellets containing ferrous ammonium phosphate, in stark contrast to the rapid loss from conventional soluble fertilizers. tandfonline.com Notably, very little iron was leached, indicating its stabilization and gradual release within the soil matrix. tandfonline.com

Influence on Rhizosphere pH and Nutrient Availability

This compound has an acidifying effect on the soil, a critical factor in its interplay with plant nutrients. gov.bc.capurdue.edu This acidification occurs through two primary mechanisms:

Nitrification: Soil microbes oxidize the released ammonium (NH₄⁺) into nitrate (NO₃⁻), a process that liberates hydrogen ions (H⁺) and lowers soil pH. nutrien-ekonomics.com

Ammonium Uptake: When plant roots absorb NH₄⁺, they often excrete H⁺ ions to maintain charge balance, directly acidifying the rhizosphere (the soil zone immediately surrounding the roots). mdpi.com

This localized reduction in pH is particularly beneficial for nutrient availability. In neutral to alkaline soils, phosphorus availability is often limited because it precipitates with calcium to form insoluble compounds. nutrien-ekonomics.com Similarly, iron becomes largely unavailable in high-pH soils due to the formation of insoluble iron hydroxides. oregonstate.edu By lowering the pH in the root zone, this compound can enhance the solubility and plant availability of both its phosphate and iron components. nutrien-ekonomics.comoregonstate.edu A study on soybean demonstrated that monoammonium phosphate (MAP) decreased the rhizosphere pH by 0.25 units, which was linked to enhanced root proliferation and greater phosphorus uptake compared to non-ammonium P sources. mdpi.com

Detailed Research Findings

Research has highlighted the effectiveness of iron phosphates and the synergistic effects of combining iron and ammonium phosphate sources.

A pot trial evaluating various precipitated phosphates for perennial ryegrass found that a synthetic iron phosphate performed remarkably well. As shown in the table below, its effectiveness in promoting dry matter yield and phosphorus offtake was comparable to that of the highly soluble monocalcium phosphate (MCP).

Table 1: Comparative Effectiveness of Synthetic Iron Phosphate and Monocalcium Phosphate (MCP) on Perennial Ryegrass Data adapted from a study on two different soil types, showing total dry matter yield and P offtake over the course of the experiment.

Treatment (at 0.20 g P₂O₅/pot)Soil TypeTotal Dry Matter Yield ( g/pot )Total P Offtake (mg/pot)
Monocalcium Phosphate (MCP) Soil 1 (pH 6.6)10.528.0
Synthetic Iron Phosphate Soil 1 (pH 6.6)10.427.5
Monocalcium Phosphate (MCP) Soil 2 (pH 7.1)9.825.0
Synthetic Iron Phosphate Soil 2 (pH 7.1)9.724.5

Another study underscored the importance of applying iron and phosphate fertilizers together, especially in deficient soils. A greenhouse experiment with sorghum grown on an iron-deficient calcareous soil showed that applying ferrous sulfate (B86663) (FeSO₄) in combination with a phosphate fertilizer like diammonium phosphate (DAP) significantly improved plant growth and iron uptake compared to applying the iron source alone.

Table 2: Effect of Combined Ferrous Sulfate and Phosphate Application on Sorghum Data from a greenhouse experiment on Fe-deficient soil. P rate was 50 mg/kg; Fe rate was 50 mg/kg.

Fertilizer TreatmentDry Matter Yield ( g/pot )Iron (Fe) Uptake (mg/pot)
Control (No P, No Fe) 2.10.15
FeSO₄ alone 2.50.20
DAP alone 6.80.55
FeSO₄ + DAP (Banded) 10.21.25

The slow-release nature of ferrous ammonium phosphate makes it particularly suitable for applications where a single, long-lasting nutrient source is desired. In a trial on potted chrysanthemums, a single pre-plant application of ferrous ammonium phosphate was sufficient to grow the plants to maturity, producing quality comparable to plants maintained with a continuous liquid fertilization program. californiaagriculture.org

Future Perspectives and Emerging Research Avenues for Ammonium Iron Phosphate

Rational Design of Novel Ammonium (B1175870) Iron Phosphate (B84403) Materials

The rational design of novel ammonium iron phosphate materials is a burgeoning field driven by the need for advanced materials in various applications, including energy storage and catalysis. Researchers are exploring innovative synthesis methods to control the material's properties at the nanoscale.

One promising approach is the use of facile solid-state reactions at room temperature and co-precipitation methods to create nano-structured ammonium manganese phosphate hydrate. researchgate.net These techniques allow for the controlled preparation of materials with specific morphologies, such as lumpy particles and thin sheets, which can significantly impact their electrochemical performance. researchgate.net For instance, nano-structured lumpy particles have demonstrated superior discharge capacity, cycling stability, and rate capability when used as an anode material for lithium-ion batteries. researchgate.net

Another area of focus is the synthesis of high-entropy metallic ammonium phosphate superstructures. acs.orgresearchgate.net By employing a simple chemical precipitation method, researchers can create three-dimensional superstructures assembled from two-dimensional nanosheets. acs.orgresearchgate.net This method allows for the systematic synthesis of a range of materials from unitary to high-entropy systems, providing a platform to study the effect of compositional complexity on electrochemical properties. acs.orgresearchgate.net

Furthermore, doping with various elements is a key strategy to enhance the properties of this compound-derived materials. For example, doping lithium iron phosphate (LFP) with titanium during the precursor synthesis stage has been shown to improve structural stability and electronic conductivity. mdpi.com Similarly, aluminum doping in LFP can suppress the formation of antisite defects, which are detrimental to electrochemical performance. acs.org The choice of dopant and the doping method are critical for achieving the desired enhancements. mdpi.comacs.orgsci-hub.se

The development of novel synthesis routes, such as the environmentally friendly synthesis of high-purity micron iron phosphate, is also crucial. researchgate.net This method, which involves a two-step reaction using phosphoric acid, iron powder, and hydrogen peroxide, can reduce industrial sewage and improve product purity and consistency. researchgate.net

Table 1: Synthesis Methods and Their Impact on this compound Properties

Synthesis MethodKey FeaturesResulting Material PropertiesPotential Applications
Solid-State Reaction & Co-precipitationControl over nano-structure (lumpy particles vs. thin sheets)Enhanced electrochemical performance, higher discharge capacity, better cycling stabilityAnodes for Lithium-Ion Batteries
Chemical PrecipitationFormation of 3D superstructures from 2D nanosheetsHigh energy and power densitySupercapacitors, Energy Storage
Doping (e.g., Ti, Al)Introduction of foreign elements into the crystal latticeImproved structural stability, enhanced electronic conductivity, reduced defectsCathodes for Lithium-Ion Batteries
Environmentally Friendly SynthesisReduced industrial waste, high purity productsImproved purity, structure stability, and morphological consistencyPrecursor for Lithium Iron Phosphate

Exploration of New Polymorphic Forms and Derivatives

The exploration of new polymorphic forms and derivatives of this compound is a critical research area for discovering materials with novel properties and functionalities. Polymorphs, which are different crystal structures of the same chemical compound, can exhibit distinct physical and chemical characteristics.

One notable example is the synthesis of a mixed-valence iron phosphate, NH4Fe2(PO4)2, using a high-temperature, high-pressure hydrothermal method. researchgate.netacs.orgnih.gov This compound crystallizes in the monoclinic space group C2/c and possesses a compact structure with tunnels where ammonium cations are located. researchgate.netacs.orgnih.gov The presence of both Fe(II) and Fe(III) in the structure, confirmed by Mössbauer spectroscopy, makes it the first example of a mixed-valence this compound. researchgate.netacs.orgnih.gov

Researchers are also investigating the synthesis of various this compound derivatives through different techniques. For instance, ammonium-iron(III) bis(hydrogenphosphate) has been synthesized via a low-temperature solid-state reaction. researchgate.net Hydrothermal synthesis has also been employed to create new iron hydrogen phosphate compositions, such as (NH4)3Fe(III)3(HPO4)6, which has a framework structure containing cavities occupied by ammonium cations. researchgate.net

The thermal decomposition of these materials can yield simple iron phosphates, and their derivatives, formed through processes like Li+-ion exchange of NH4+, are being explored for battery applications. researchgate.net The synthesis of layered this compound monohydrate (NH4FePO4·H2O) through a hydrothermal process serves as a starting material for creating nanosheets of other materials, such as lithium iron phosphate (LiFePO4). hilarispublisher.com

Furthermore, the development of derivatives extends to organic-inorganic hybrid materials. For example, an organically templated Fe(III) phosphate has been synthesized under hydrothermal conditions. researchgate.net Other research has focused on ammonium phosphate derivatives of starch, created by reacting starch with ammonium metaphosphate or polyphosphate, which have applications as adhesives, sizing agents, and thickeners. google.com

Table 2: Polymorphic Forms and Derivatives of this compound

Compound/DerivativeSynthesis MethodKey Structural FeaturesPotential Applications
NH4Fe2(PO4)2High-temperature, high-pressure hydrothermalMonoclinic, mixed-valence (FeII/FeIII), tunnel structureNot specified
(NH4)3Fe(III)3(HPO4)6HydrothermalFramework structure with cavities for NH4+Battery applications (after derivatization)
NH4Fe(HPO4)2Low-temperature solid-state reactionLamellar particlesNot specified
NH4FePO4·H2OHydrothermalLayered structurePrecursor for nanosheet synthesis (e.g., LiFePO4)
Ammonium mono-starch phosphatesReaction of starch with ammonium metaphosphate/polyphosphateStarch backbone with phosphate and ammonium groupsAdhesives, sizing agents, food thickeners

Advanced In-Situ Characterization for Mechanistic Understanding

Advanced in-situ and operando characterization techniques are indispensable for gaining a deep mechanistic understanding of the processes involving this compound and its derivatives, particularly in applications like energy storage. These techniques allow researchers to observe the structural and chemical changes of materials in real-time as they function.

For instance, in the context of lithium-ion batteries, in-situ X-ray diffraction (XRD) is a powerful tool to monitor the phase transformations of electrode materials during charging and discharging cycles. google.com This can reveal the formation of intermediate phases and provide insights into the reaction mechanisms. Similarly, in-situ characterization can be used to study the effect of doping on the crystal structure and electrochemical performance of materials like lithium iron phosphate. mdpi.com

Electron paramagnetic resonance (EPR) spectroscopy is another valuable technique for probing the local environment of paramagnetic ions like Mn2+ and Fe2+ in mixed-metal phosphates. acs.org By studying the changes in the EPR spectra during ion-exchange reactions, researchers can understand the distribution of cations within the crystal structure, which is crucial for designing materials with optimized properties. acs.org

In the field of environmental science, in-situ techniques are used to study the dynamics of ammonium, phosphate, and iron in complex systems like constructed wetlands. nih.gov The diffusive equilibrium in thin films (DET) technique allows for high-resolution measurements of porewater concentration profiles, providing insights into biogeochemical processes and the sources and sinks of nutrients. nih.gov

Furthermore, advanced analytical techniques are employed to characterize the synthesized materials. For example, the structure of novel this compound compounds has been determined using single-crystal X-ray diffraction, and the oxidation states of iron have been confirmed with Mössbauer spectroscopy. researchgate.netacs.orgnih.gov Scanning electron microscopy (SEM) and infrared spectroscopy are also routinely used to characterize the morphology and chemical bonding of these materials. researchgate.netresearchgate.net

Multiscale Computational Modeling for Predictive Design

Multiscale computational modeling is emerging as a powerful tool for the predictive design of this compound-based materials, enabling researchers to simulate and understand material properties at various length and time scales. This approach complements experimental work and can accelerate the discovery of new materials with enhanced performance.

In the context of energy storage, multiscale modeling is being used to investigate the properties of lithium iron phosphate (LFP), a material often derived from this compound precursors. abmec.org.ukicl-group-sustainability.comglobes.co.il Collaborations between industry and academic institutions are exploring multiscale modeling across LFP, lithium metal, and zinc-bromine batteries to improve safety and energy density. abmec.org.ukicl-group-sustainability.comglobes.co.il These models can help in understanding the fundamental processes that govern battery performance, from the atomic level to the device level.

Computational modeling is also being applied to biological systems. For example, a multiscale model of Pseudomonas aeruginosa biofilm formation combines an agent-based model at the cellular level with constraint-based metabolic modeling. plos.org This hybrid model can simulate the growth of biofilms under different conditions and predict the effects of genetic mutations on biofilm formation. plos.org Such models can be constrained by experimental data on the availability of nutrients like ammonium and phosphate. plos.org

Furthermore, computational tools like MINEQL+ are used to model chemical equilibria in aqueous solutions, which is relevant for understanding processes like the precipitation of phosphate. mdpi.com By inputting experimental parameters such as concentrations and temperature, these programs can calculate the equilibrium speciation of different chemical components. mdpi.com

The integration of computational modeling with experimental data is crucial for developing accurate and predictive models. These models can then be used to screen potential new materials and optimize their properties for specific applications, reducing the need for extensive trial-and-error experimentation.

Synergistic Applications in Circular Economy and Sustainable Chemistry

This compound and related compounds are gaining attention for their potential roles in advancing a circular economy and sustainable chemistry, particularly in the context of nutrient recovery from wastewater.

A significant area of application is the recovery of phosphate and ammonium from various wastewater streams to be reused as fertilizers. This approach addresses the dual challenges of water pollution and the depletion of finite phosphorus resources. nih.govresearchgate.netmdpi.commdpi.comacs.orgmdpi.com For instance, modified bentonite (B74815) clays (B1170129) have been shown to effectively adsorb both phosphate and ammonium from wastewater, with recovery rates of up to 80% and 78.5%, respectively. nih.gov The nutrient-laden adsorbent can then potentially be used as a slow-release fertilizer. nih.govacs.org

Struvite (magnesium ammonium phosphate) precipitation is another widely studied method for recovering phosphorus and nitrogen from wastewater. mdpi.commdpi.com However, the presence of iron in wastewater can lead to the formation of iron phosphates, which may limit the bioavailability of phosphorus in the resulting product when used as a fertilizer. mdpi.com Therefore, managing the iron content and promoting the formation of more bioavailable phosphate compounds is an active area of research.

The recovery of ferrous ammonium phosphate from source-separated urine using electrocoagulation is also being explored. researchgate.net This method not only recovers valuable nutrients but can also generate electrical energy, offering a promising approach for resource recovery in industrial wastewater. researchgate.net

Furthermore, innovative nanotechnologies are being developed to enhance nutrient recovery. Mineral-hydrogel composites embedded with nanoscale struvite and calcium phosphate seeds have been shown to significantly reduce ammonia (B1221849) and phosphate concentrations in wastewater. washu.edu The recovered nutrients can then be upcycled as agricultural fertilizers or biorefinery feedstocks. washu.edu

The overarching goal of these efforts is to close the loop on nutrient cycles, reduce reliance on virgin resources, and minimize the environmental impact of wastewater discharge, all of which are key tenets of a circular economy.

Table 3: Ammonium and Phosphate Recovery from Wastewater

Recovery MethodTarget NutrientsKey FindingsPotential Application
Adsorption by modified bentonitePhosphate, AmmoniumHigh adsorption capacities; recovery rates of 80% for phosphate and 78.5% for ammonium. nih.govSlow-release fertilizer
ElectrocoagulationFerrous ammonium phosphateRecovery of phosphorus resources and generation of electrical energy. researchgate.netFertilizer, energy production
Mineral-hydrogel compositesAmmonium, PhosphateSignificant reduction in ammonia (up to 60%) and phosphate (up to 91%) concentrations. washu.eduAgricultural fertilizers, biorefinery feedstocks
Struvite precipitationAmmonium, PhosphateEffective nutrient recovery, but can be influenced by the presence of other ions like iron. mdpi.commdpi.commdpi.comFertilizer

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials, including this compound and its derivatives. These computational approaches can significantly accelerate the research and development process by identifying promising candidates from vast compositional and structural spaces.

AI and ML models are being developed to predict the properties of materials based on their composition and structure. For example, in the context of nuclear waste immobilization, AI/ML-based approaches are being used to design novel phosphate-based waste forms. osti.gov These models can predict properties like glass transition temperature and liquidus temperature, enabling a more efficient design process compared to traditional trial-and-error methods. osti.gov

These predictive models can be trained on existing experimental and computational data. For instance, a three-layer feed-forward back-propagation network has been established in MATLAB to estimate the phosphate removal efficiency in wastewater treatment processes. researchgate.net Such models can help in optimizing process parameters for enhanced performance.

Furthermore, AI and ML can be used for high-throughput screening of potential new materials. By rapidly evaluating a large number of candidate compositions, these methods can identify the most promising ones for further experimental investigation. This is particularly valuable in the search for new electrode materials for batteries, where a vast number of potential dopants and compositions exist.

The development of these AI/ML models requires a robust feedback loop between computational predictions and experimental validation. osti.gov Experimental synthesis and characterization of materials designed by AI/ML provide crucial data to refine and improve the predictive accuracy of the models. osti.gov

As the volume of materials data continues to grow, the role of AI and ML in materials science is expected to become even more prominent, leading to the faster discovery of advanced materials with tailored properties for a wide range of applications.

Q & A

Q. What are the recommended methods for synthesizing high-purity ammonium iron phosphate in laboratory settings?

this compound synthesis typically involves combining iron powder, phosphoric acid, and ammonia under controlled stoichiometric conditions. A validated method includes dissolving iron in dilute phosphoric acid, followed by controlled ammonia addition to precipitate the compound. Post-synthesis purification involves spray drying and milling to achieve desired particle size. Impurities like unreacted iron or residual ammonia are removed via filtration and thermal treatment . For quality control, ICP-MS or AAS should quantify trace metals (e.g., aluminum, nickel), while XRD confirms crystallinity .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

Key quality metrics include:

  • pH (4.0–4.5) for 50 g/L aqueous solutions .
  • Heavy metals (e.g., Pb ≤0.0005%, As ≤0.0005%) via atomic absorption spectroscopy .
  • Water insolubility (≤0.003%) through gravimetric filtration .
    Stability tests involve storing samples in airtight containers at 5–10°C to prevent hydration or ammonia loss. Accelerated aging studies (e.g., 40°C/75% RH) coupled with periodic XRD analysis can monitor structural integrity .

Q. What analytical techniques are optimal for quantifying this compound in environmental samples?

For water or soil samples:

  • Ion chromatography detects phosphate (PO₄³⁻) and ammonium (NH₄⁺) with detection limits of 0.01 mg/L .
  • Colorimetric assays (e.g., molybdenum blue for phosphate; indophenol blue for ammonium) are cost-effective for field studies .
  • PCA (Principal Component Analysis) integrates redox potential, SS, and nutrient concentrations to model environmental interactions .

Advanced Research Questions

Q. How do competing ions influence the adsorption efficiency of this compound in wastewater treatment?

Studies using La-F4A zeolites derived from spent FCC catalysts show:

  • NH₄⁺ adsorption (7.64 mg/g) is inhibited by cations (Na⁺, K⁺) via ion-exchange competition, while PO₄³⁻ adsorption (0.93 mg/g) remains unaffected by anions (Cl⁻, SO₄²⁻) due to ligand exchange with hydroxyl groups .
  • pH-dependent behavior : Optimal adsorption occurs at pH 4–9, with NH₄⁺ removal efficiency dropping 23% after four regeneration cycles .

Q. What experimental designs address contradictions in ammonium phosphate’s role as a nutrient versus growth inhibitor in microbial systems?

  • Dose-response studies : In microalgae, ammonium phosphate at >70% nitrogen saturation disrupts thylakoid membrane gradients, reducing ATP synthesis and carotenoid production. Contrastingly, sodium nitrate supports higher growth rates (0.0081 h⁻¹) .
  • Statistical optimization : Response Surface Methodology (RSM) identifies inhibitory thresholds (e.g., 40 mg/L K₂HPO₄ and 388 mg/L NaNO₃ for lipid production in Chlorella pyrenoidosa) .

Q. How can researchers resolve discrepancies in environmental impact data between agricultural and ecological studies?

  • Controlled field trials : Apply diammonium phosphate (DAP) at 80 kg P₂O₅/ha alongside soil sensors to monitor leaching. Compare with organic fertilizers using ANOVA to assess yield vs. groundwater contamination .
  • Lifecycle analysis (LCA) : Quantify trade-offs between crop productivity (e.g., 60 plants/row in tomato trials ) and eutrophication risks from phosphate runoff .

Methodological Notes

  • Synthesis Optimization : Cross-reference JECFA monographs with NIST data for stoichiometric validation.
  • Data Interpretation : Use Freundlich isotherms for NH₄⁺ (heterogeneous adsorption) and Langmuir models for PO₄³⁻ (monolayer binding) .
  • Contradiction Mitigation : Pair lab-scale adsorption studies with field nutrient audits to contextualize environmental claims .

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